4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Description
BenchChem offers high-quality 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-21-16-11-14(9-10-15(16)17)22(19,20)18-12(2)13-7-5-4-6-8-13/h4-12,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLNTAROPNSDGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Chemical Properties and Pharmacological Utility of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Executive Summary
In contemporary drug discovery, the benzenesulfonamide scaffold serves as a privileged pharmacophore, offering exceptional metabolic stability and precise hydrogen-bonding capabilities. 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a highly functionalized derivative that exemplifies these traits. By combining an electron-modulating 4-chloro-3-ethoxy phenyl ring with a sterically demanding, chiral 1-phenylethylamine moiety, this compound presents a unique physicochemical profile.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical chemistry and applied pharmacology. This whitepaper details the compound's structural properties, its role in modulating key biological targets (such as CCR2 and NR2F6), and provides field-proven, self-validating protocols for its synthesis and analytical characterization.
Physicochemical Properties & Structural Analysis
The rational design of this molecule relies heavily on the interplay between its functional groups. The sulfonamide core acts as a robust bioisostere for carboxylic acids, recognized across major chemical databases such as [1]. The 4-chloro substituent exerts an electron-withdrawing inductive effect, which increases the acidity of the sulfonamide N-H proton, thereby enhancing its ability to act as a hydrogen bond donor in biological systems. Conversely, the chiral 1-phenylethyl group introduces critical steric bulk that dictates the molecule's spatial orientation within receptor binding pockets.
Table 1: Quantitative Physicochemical & Pharmacokinetic Parameters
| Parameter | Value | Pharmacological Implication |
| Molecular Formula | C16H18ClNO3S | Defines the exact atomic composition. |
| Molecular Weight | 339.84 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), suggesting excellent theoretical oral bioavailability. |
| LogP (Estimated) | 3.8 - 4.2 | Optimal lipophilicity for membrane permeability without causing excessive hydrophobic trapping in lipid bilayers. |
| H-Bond Donors | 1 (N-H) | Crucial for specific target binding (e.g., interacting with key amino acid residues in receptor pockets). |
| H-Bond Acceptors | 4 (O, O, O, N) | Facilitates aqueous solubility and multiple binding interactions with target proteins. |
| Rotatable Bonds | 6 | Provides sufficient conformational flexibility to adapt to dynamic, induced-fit binding sites. |
Mechanistic Pharmacology: Target Interactions
Substituted benzenesulfonamides sharing this specific structural motif have been extensively validated in the literature for their dual-action pharmacological potential.
-
CCR2 Antagonism: Compounds with the 4-chloro-3-ethoxybenzenesulfonamide architecture are documented as potent [2]. The Chemokine Receptor 2 (CCR2) is essential for the infiltration of monocytes and macrophages into inflamed tissues. By blocking the MCP-1/CCR2 axis, this compound class prevents the accumulation of inflammatory cells, offering therapeutic potential in conditions like Chronic Obstructive Pulmonary Disease (COPD) and vascular restenosis.
-
NR2F6 Modulation: Emerging literature identifies related sulfonamides as [3]. NR2F6 is an orphan nuclear receptor that acts as an intracellular immune checkpoint. Modulating its activity alters the NF-AT/AP-1 transcriptional pathways, allowing for the fine-tuning of T-cell mediated immune responses.
Fig 1: Dual pharmacological modulation of CCR2 and NR2F6 pathways by the sulfonamide derivative.
Synthetic Methodology
The synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide relies on a highly efficient nucleophilic acyl substitution. The following protocol is designed with built-in causality and self-validating checkpoints to ensure high yield and purity.
Step-by-Step Synthesis Protocol
-
Preparation of the Amine Solution: Dissolve 1-phenylethanamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are strictly required to prevent the competing hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid byproduct.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the stirring solution.
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction, driving the equilibrium forward without competing with the amine for the electrophile.
-
-
Electrophilic Coupling: Cool the reaction mixture to 0°C using an ice bath. Add 4-chloro-3-ethoxybenzenesulfonyl chloride (1.0 equivalent) dropwise over 15 minutes.
-
Causality: The low temperature controls the exothermic nature of the nucleophilic attack, minimizing the formation of bis-sulfonylation side products.
-
-
Reaction Monitoring (Self-Validating Checkpoint): Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system.
-
Validation: The complete disappearance of the highly UV-active sulfonyl chloride spot (higher Rf) and the appearance of a new, lower Rf spot confirms the reaction has reached completion. Do not proceed to workup until this is verified.
-
-
Workup and Purification: Quench the reaction with 1M aqueous HCl to protonate and remove any unreacted amine. Extract the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Fig 2: Step-by-step synthetic workflow for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Analytical Characterization Workflows
To definitively prove the structural identity and purity of the synthesized compound, orthogonal analytical techniques must be employed.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Protocol: Analyze the purified sample using Electrospray Ionization (ESI) in positive mode.
-
Causality: Soft ionization prevents extensive fragmentation, allowing for the observation of the intact molecular ion.
-
Validation: Look for the expected mass-to-charge ratio (m/z) of [M+H]+ ≈ 340.1 . Crucially, because the molecule contains one chlorine atom, you must verify the presence of a characteristic 3:1 isotopic pattern at m/z 340.1 and 342.1, which serves as an internal validation of the halogen's presence.
1H NMR Spectroscopy (400 MHz, CDCl3)
-
Protocol: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl3). Acquire a standard 1D proton spectrum.
-
Causality: CDCl3 is selected because it lacks exchangeable protons that would otherwise mask the critical sulfonamide N-H signal.
-
Self-Validating Checkpoint (D2O Shake): After the initial scan, the N-H proton will appear as a broad doublet or singlet. To definitively assign this peak and prove the absence of tertiary sulfonamide impurities, add one drop of deuterium oxide (D2O) to the NMR tube, shake vigorously, and rescan. The complete disappearance of the N-H peak (due to rapid H/D exchange) confirms the structural assignment and validates the integrity of the secondary sulfonamide linkage.
Conclusion
4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide represents a highly tunable, biologically active scaffold. By strictly adhering to the causality-driven synthetic and analytical protocols outlined in this whitepaper, researchers can reliably generate this compound for downstream high-throughput screening, structure-activity relationship (SAR) studies, and advanced pharmacological profiling against targets like CCR2 and NR2F6.
References
"4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide molecular structure"
An In-depth Technical Guide to 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide: Synthesis, Structural Elucidation, and Physicochemical Profile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular structure, a proposed synthetic pathway, and the predicted physicochemical properties of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. As a novel compound with no direct literature precedent, this document leverages established principles of organic synthesis and structure-activity relationships of analogous sulfonamides to offer a scientifically grounded exploration of this molecule. Detailed experimental protocols for the synthesis of its key precursors and the final compound are presented, accompanied by an analysis of the causality behind the experimental choices. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of new benzenesulfonamide derivatives.
Introduction
Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, and anticancer properties.[1] The modular nature of their synthesis, typically involving the coupling of a substituted benzenesulfonyl chloride with an amine, allows for extensive structural diversification to modulate their therapeutic and physicochemical properties.[2] This guide focuses on a specific, yet to be synthesized derivative, 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, providing a theoretical and practical framework for its creation and characterization.
Molecular Structure and Properties
The molecular structure of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is defined by a central benzenesulfonamide core. The benzene ring is substituted with a chlorine atom at the 4-position and an ethoxy group at the 3-position. The sulfonamide nitrogen is substituted with a 1-phenylethyl group.
Caption: 2D structure of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Predicted Physicochemical Properties
While experimental data for the target molecule is unavailable, its physicochemical properties can be predicted based on its constituent functional groups. A summary of these predicted properties is provided in the table below.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₆H₁₈ClNO₃S | Based on the molecular structure. |
| Molecular Weight | 340.83 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for benzenesulfonamide derivatives.[3] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, acetone), sparingly soluble in non-polar solvents, and likely insoluble in water. | The presence of polar sulfonamide and ethoxy groups is countered by the non-polar aromatic rings. |
| Melting Point | Likely in the range of 100-150 °C | Based on melting points of similar substituted benzenesulfonamides. |
| pKa | Estimated to be around 9-10 for the sulfonamide N-H | The sulfonamide proton is weakly acidic. |
Proposed Synthesis
The synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide can be achieved through a two-step process:
-
Synthesis of the key intermediate: 4-chloro-3-ethoxybenzenesulfonyl chloride.
-
Coupling reaction: Reaction of the sulfonyl chloride with 1-phenylethylamine.
This approach is a well-established method for the preparation of N-substituted benzenesulfonamides.[4][5]
Caption: Proposed synthetic workflow.
Step 1: Synthesis of 4-chloro-3-ethoxybenzenesulfonyl chloride
This key intermediate can be synthesized from commercially available 2-chloro-1-ethoxybenzene via an electrophilic aromatic substitution reaction with chlorosulfonic acid.[6]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 2-chloro-1-ethoxybenzene (1 equivalent).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of ethyl acetate and hexane.
Step 2: Synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
The final product is synthesized by the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 1-phenylethylamine. This reaction is a classic example of a Schotten-Baumann reaction, which is widely used for the synthesis of amides and sulfonamides.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenylethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as pyridine or triethylamine (1.5-2 equivalents), to the solution. The base is essential to neutralize the hydrochloric acid that is formed during the reaction.[4]
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve 4-chloro-3-ethoxybenzenesulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted sulfonyl chloride), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
Structural Elucidation and Characterization
The structure of the synthesized 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide should be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both benzene rings, the ethoxy group (a triplet and a quartet), the methine proton of the phenylethyl group (a quartet), and the methyl group of the phenylethyl group (a doublet). The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 16 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the S=O bonds of the sulfonamide group (asymmetric and symmetric stretching around 1350 and 1160 cm⁻¹, respectively), and C-O and C-Cl bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Applications and Future Directions
Given the broad spectrum of biological activities associated with benzenesulfonamide derivatives, 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide represents a promising candidate for biological screening. Its structural features suggest that it could be investigated for a variety of therapeutic applications, including as an antimicrobial or anticancer agent. Further research should focus on its synthesis, purification, and comprehensive biological evaluation to determine its potential as a lead compound in drug discovery programs.
References
- A Technical Guide to Substituted N- phenethylbenzenesulfonamides: Synthesis, Biological Activity, and Structure-Activity - Benchchem. (n.d.).
- Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (2019, July 17).
- 4-ETHOXY-BENZENESULFONYL CHLORIDE synthesis - ChemicalBook. (n.d.).
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"4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide IUPAC name"
An In-depth Technical Guide to the IUPAC Nomenclature and Synthetic Strategy of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) name for the compound 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the principles governing the nomenclature of complex sulfonamides, along with insights into their chemical properties and potential synthetic pathways.
Decoding the IUPAC Name: A Systematic Approach
The IUPAC system of nomenclature provides a standardized and unambiguous method for naming chemical compounds. The name "4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide" is derived by systematically identifying the parent structure and its various substituents.
The Parent Structure: Benzenesulfonamide
The foundation of the name is benzenesulfonamide . This indicates a benzene ring directly attached to a sulfonamide functional group (-SO₂NH₂). According to IUPAC rules, when a sulfonamide group is the principal functional group attached to a benzene ring, the parent name is "benzenesulfonamide".[1][2]
Substituents on the Benzene Ring
The benzene ring is substituted with two groups:
-
4-chloro : A chlorine atom is attached to the fourth carbon of the benzene ring.
-
3-ethoxy : An ethoxy group (-OCH₂CH₃) is attached to the third carbon.
The numbering of the benzene ring begins at the carbon atom attached to the sulfonamide group (position 1). The ring is then numbered to give the lowest possible locants to the substituents.
Caption: 2D structure of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
A summary of the key chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₈ClNO₃S |
| Molecular Weight | 339.84 g/mol |
| Canonical SMILES | CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
| InChI Key | InChIKey=YFGFRNATORILPZ-UHFFFAOYSA-N |
| CAS Number | 1391053-20-6 |
Plausible Synthetic Pathway
Sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine. [3]A plausible and efficient method for the synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide would involve the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with (1-phenylethyl)amine.
This two-step synthesis protocol provides a reliable method for obtaining the target compound.
Step 1: Synthesis of 4-chloro-3-ethoxybenzenesulfonyl chloride
-
Starting Material : 2-Chloro-1-ethoxybenzene.
-
Reaction : Chlorosulfonation using chlorosulfonic acid (ClSO₃H).
-
Procedure : Slowly add 2-chloro-1-ethoxybenzene to an excess of cold chlorosulfonic acid with stirring. The reaction is typically exothermic and requires careful temperature control.
-
Work-up : After the reaction is complete, the mixture is poured onto crushed ice to precipitate the sulfonyl chloride. The solid product is then filtered, washed with cold water, and dried.
Step 2: Synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
-
Reactants : 4-chloro-3-ethoxybenzenesulfonyl chloride (from Step 1) and (1-phenylethyl)amine.
-
Solvent : A suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base : A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the HCl generated during the reaction.
-
Procedure : Dissolve the sulfonyl chloride in the solvent. Add the amine and the base, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up : The reaction mixture is washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification : The crude product can be purified by recrystallization or column chromatography.
Caption: Proposed two-step synthesis of the target sulfonamide.
Potential Applications in Research and Development
Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. [4]They are known to be important constituents in many biologically significant molecules. While the specific applications of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide are not extensively documented in public literature, its structure suggests potential utility in several areas of drug discovery and development:
-
Antibacterial Agents : Sulfonamides were among the first effective antibacterial drugs. [1]The structural motifs within this molecule could be explored for novel antibacterial activity.
-
Enzyme Inhibitors : The sulfonamide functional group is a key pharmacophore in a variety of enzyme inhibitors, including carbonic anhydrase inhibitors and protease inhibitors.
-
Chemical Probes : As a unique chemical entity, this compound could serve as a starting point for the development of chemical probes to investigate biological pathways or as a scaffold for library synthesis in high-throughput screening campaigns.
The specific combination of the chloro, ethoxy, and N-phenylethyl substituents provides a unique steric and electronic profile that could be leveraged for targeted drug design. Further research would be required to elucidate its specific biological targets and therapeutic potential.
References
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International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013. URL: [Link]
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eGPAT. How to write IUPAC Name of sulfonamides. 2017. URL: [Link]
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PubChem. 4-Chloro-N-{3-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide. National Center for Biotechnology Information. URL: [Link]
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PubChem. Benzenesulfonamide. National Center for Biotechnology Information. URL: [Link]
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NextSDS. 4-CHLORO-N-(2-ETHOXY-PHENYL)-BENZENESULFONAMIDE — Chemical Substance Information. URL: [Link]
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PubChem. (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide. National Center for Biotechnology Information. URL: [Link]
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NIST. Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. URL: [Link]
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mzCloud. Benzenesulfonamide. URL: [Link]
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ResearchGate. 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. URL: [Link]
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Chemsrc. 4-chloro-3-ethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide. URL: [Link]
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NIST. 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. NIST Chemistry WebBook. URL: [Link]
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Royal Society of Chemistry. Supporting Information. URL: [Link]
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US EPA. Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-. URL: [Link]
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PubChem. 4-Chloro-N-{3-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide. National Center for Biotechnology Information. URL: [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. URL: [Link]
- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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Application Note: Synthesis and Isolation of 4-Chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Here is a detailed application note and protocol for the synthesis of the target sulfonamide, structured for researchers and drug development professionals.
Introduction and Mechanistic Rationale
Sulfonamides represent a highly privileged structural motif in medicinal chemistry, frequently utilized for their metabolic stability, predictable hydrogen-bonding geometry, and diverse pharmacological activities (classified under CHEBI:35358). The synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide involves a classic nucleophilic acyl substitution-type reaction (specifically, sulfonamidation).
In this protocol, 1-phenylethanamine acts as the nucleophile, attacking the electrophilic sulfur atom of 4-chloro-3-ethoxybenzenesulfonyl chloride[1]. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is employed. The reaction is performed in anhydrous dichloromethane (DCM) to prevent the competitive hydrolysis of the moisture-sensitive sulfonyl chloride precursor[2][3].
Experimental Workflow
Workflow for the synthesis and purification of the target benzenesulfonamide derivative.
Materials and Reagents
Safety Note: Sulfonyl chlorides are highly corrosive (H314) and moisture-sensitive, capable of causing severe skin burns and eye damage[3][4]. They must be handled in a fume hood using appropriate PPE, including face shields and chemical-resistant gloves (P280)[4].
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Amount (for 10 mmol scale) |
| 4-Chloro-3-ethoxybenzenesulfonyl chloride | Electrophile | 1.0 eq | 255.12 | 2.55 g |
| 1-Phenylethanamine | Nucleophile | 1.1 eq | 121.18 | 1.33 g (1.42 mL) |
| N,N-Diisopropylethylamine (DIPEA) | Base / Acid Scavenger | 2.0 eq | 129.24 | 2.58 g (3.48 mL) |
| Dichloromethane (DCM), Anhydrous | Solvent | N/A | 84.93 | 30.0 mL |
| 1M Hydrochloric Acid (HCl) | Aqueous Wash | N/A | 36.46 | 20.0 mL |
| Brine (Sat. NaCl) | Aqueous Wash | N/A | N/A | 20.0 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | N/A | 142.04 | As needed |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation of Apparatus: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry nitrogen ( N2 ) or argon for 5 minutes. Causality: Sulfonyl chlorides readily hydrolyze to sulfonic acids in the presence of atmospheric moisture[2], which drastically reduces reaction yield.
-
Solvation: Add 4-chloro-3-ethoxybenzenesulfonyl chloride (2.55 g, 10 mmol) to the flask, followed by 20 mL of anhydrous DCM. Stir until fully dissolved.
-
Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The reaction between amines and sulfonyl chlorides is highly exothermic. Cooling prevents the formation of bis-sulfonylation byproducts and minimizes solvent boil-off.
Phase 2: Reagent Addition and Reaction
-
Base Addition: Inject DIPEA (3.48 mL, 20 mmol) into the stirring solution via a gas-tight syringe.
-
Nucleophile Addition: Prepare a solution of 1-phenylethanamine (1.42 mL, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.
-
Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C). Stir continuously for 2 to 4 hours under a nitrogen atmosphere. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate, visualized by UV at 254 nm).
Phase 3: Workup and Isolation
-
Quenching: Once TLC indicates the complete consumption of the sulfonyl chloride, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel.
-
Acid Wash: Add 20 mL of 1M HCl to the separatory funnel. Shake vigorously and vent. Allow the layers to separate. Collect the lower organic (DCM) layer. Causality: The acidic wash protonates unreacted 1-phenylethanamine and DIPEA, rendering them water-soluble and effectively removing them from the organic product phase.
-
Brine Wash: Wash the organic layer with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 . Filter the suspension and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.
Phase 4: Purification
-
Flash Column Chromatography: Purify the crude residue via silica gel flash chromatography. Use a gradient elution starting from 100% Hexanes to 70:30 Hexanes:Ethyl Acetate.
-
Fraction Collection: Combine the fractions containing the pure product (identified via TLC) and concentrate under vacuum to afford the pure 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Expected Analytical Characterization
To validate the structural integrity of the synthesized self-validating system, the following analytical parameters should be confirmed:
| Analytical Technique | Expected Observation / Value |
| Appearance | White to off-white crystalline solid |
| LC-MS (ESI+) | [M+H]+ expected at m/z 340.08 (based on exact mass 339.07) |
| ¹H NMR (400 MHz, CDCl₃) | Distinct signals for the ethoxy group (quartet ~4.1 ppm, triplet ~1.4 ppm), the chiral methine CH (quartet ~4.5 ppm), and the sulfonamide NH (broad singlet ~5.0 ppm). |
| ¹³C NMR (100 MHz, CDCl₃) | Expected ~16 distinct carbon environments. |
Sources
Application Note: Characterizing Enzyme Inhibition with 4-Chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide using a Carbonic Anhydrase II Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for utilizing 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide as a potential enzyme inhibitor, specifically targeting human Carbonic Anhydrase II (hCA II). Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases by coordinating to the catalytic zinc ion in the active site.[1][2][3][4] This guide details the principles of a colorimetric hCA II inhibition assay, provides a step-by-step protocol for determining the half-maximal inhibitory concentration (IC50), and outlines methods for robust data analysis and quality control.
Introduction and Principle of Action
Compound of Interest: 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
While specific data for this exact molecule is not extensively published, its core structure belongs to the benzenesulfonamide class. Sulfonamides are classic inhibitors of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[3][4][5]
Mechanism of Inhibition: The primary sulfonamide moiety (-SO₂NH₂) is the critical pharmacophore. In the enzyme's active site, the sulfonamide group deprotonates and the resulting anion coordinates directly with the catalytic Zn²⁺ ion, displacing a water or hydroxide molecule essential for the catalytic cycle.[2][6] This binding event blocks the enzyme's ability to hydrate carbon dioxide.[2] The various substituents on the benzene ring and the sulfonamide nitrogen influence the compound's physicochemical properties, isoform selectivity, and overall inhibitory potency.[1][7][8]
Principle of the Assay: This protocol employs a convenient and robust colorimetric assay to measure the esterase activity of hCA II.[9] The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), into p-nitrophenol (pNP) and acetate. The product, pNP, has a distinct yellow color and its formation can be monitored by measuring the increase in absorbance at 400-405 nm.[9] When an inhibitor like 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is present, the rate of pNPA hydrolysis decreases in a concentration-dependent manner. This allows for the quantification of the inhibitor's potency, typically expressed as the IC50 value.[9]
Experimental Design & Workflow
A successful enzyme inhibition experiment requires careful planning, from reagent preparation to final data analysis. The following workflow provides a high-level overview of the process.
Caption: High-level workflow for an enzyme inhibition assay.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage | Notes |
| Human Carbonic Anhydrase II (hCA II) | Sigma-Aldrich, C3934 | -20°C | Reconstitute in appropriate buffer and aliquot to avoid freeze-thaw cycles.[10] |
| p-Nitrophenyl Acetate (pNPA) | Sigma-Aldrich, N8130 | 4°C | Substrate. Prepare fresh in acetonitrile or DMSO before diluting in assay buffer.[9] |
| Acetazolamide (Positive Control) | Sigma-Aldrich, A6011 | RT | A known, potent CA inhibitor.[10] Use for assay validation. |
| 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide | - | - | Test compound. Dissolve in 100% DMSO to create a high-concentration stock. |
| Tris Buffer | - | RT | Used to prepare the assay buffer. |
| Dimethyl Sulfoxide (DMSO), anhydrous | - | RT | Solvent for compounds. Ensure final concentration in assay is low (≤1%) to avoid enzyme inhibition. |
| 96-well clear, flat-bottom plates | - | RT | For spectrophotometric readings. |
| Multi-channel pipette, Plate reader | - | - | Essential for accurate and high-throughput measurements. |
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[9]
-
hCA II Enzyme Solution: Prepare a stock solution in Assay Buffer. The optimal final concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.[9]
-
pNPA Substrate Solution (3 mM): Dissolve pNPA in a minimal volume of acetonitrile and dilute to the final concentration with Assay Buffer. This solution should be prepared fresh daily.[9]
-
Test Compound Stock (e.g., 10 mM): Dissolve 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in 100% DMSO.
-
Positive Control Stock (e.g., 1 mM): Dissolve Acetazolamide in DMSO.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.
4.1. Compound Plate Preparation (Serial Dilution)
-
Add 100 µL of 100% DMSO to wells in columns 2-12 of a 96-well plate (the "dilution plate").
-
Add 200 µL of your 10 mM test compound stock solution to column 1.
-
Perform a 1:2 serial dilution: Transfer 100 µL from column 1 to column 2, mix well, then transfer 100 µL from column 2 to column 3, and so on, up to column 11. Discard 100 µL from column 11. Column 12 will contain only DMSO (vehicle control).
-
Prepare an intermediate plate by transferring 2 µL from each well of the dilution plate to a new 96-well plate. This will be your "compound plate" for the assay. This 1:100 dilution in the final assay volume keeps the DMSO concentration at 1%.
4.2. Assay Procedure
-
Plate Setup: Design the assay plate layout. Include wells for:
-
Blank: No enzyme or inhibitor.
-
Enzyme Control (100% Activity): Enzyme + DMSO vehicle.
-
Positive Control: Enzyme + known inhibitor (Acetazolamide).
-
Test Compound: Enzyme + serially diluted test compound.
-
-
Reagent Addition:
-
Add 178 µL of Assay Buffer to all wells of the final assay plate.
-
Add 10 µL of hCA II enzyme solution to all wells except the "Blank" wells. Add 10 µL of Assay Buffer to the Blank wells instead.
-
Transfer 2 µL of the appropriate compound/DMSO solution from the "compound plate" to the corresponding wells of the assay plate.
-
Mix the plate gently on a plate shaker.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]
-
Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well is 200 µL.[9]
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
Data Analysis and Interpretation
5.1. Calculation of Reaction Rates For each well, plot absorbance (A405) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V), expressed as ΔAbs/min.[9]
5.2. Calculation of Percent Inhibition Use the rates calculated above to determine the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank))
Where:
-
V_inhibitor is the rate in the presence of the test compound.
-
V_enzyme_control is the rate of the uninhibited enzyme (with DMSO vehicle).
-
V_blank is the rate in the wells with no enzyme (background signal).
5.3. IC50 Determination The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12][13]
-
Plot Percent Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, R).[14]
-
The IC50 value is determined from the curve as the concentration at which 50% inhibition is achieved.[12][15]
Caption: Data analysis workflow for IC50 determination.
Sample Data Table:
| [Inhibitor] (µM) | Log [Inhibitor] | Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | - | 50.5 | 0.0 |
| 0.01 | -2.00 | 48.2 | 4.6 |
| 0.1 | -1.00 | 42.1 | 16.6 |
| 1 | 0.00 | 26.3 | 47.9 |
| 10 | 1.00 | 8.9 | 82.4 |
| 100 | 2.00 | 2.1 | 95.8 |
Assay Validation and Quality Control
To ensure the reliability and reproducibility of the assay, it is critical to assess its performance. The Z'-factor is a statistical metric used to evaluate the quality of a high-throughput screening (HTS) assay.[16][17] It measures the separation between the signals of the positive and negative controls.
Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc, e.g., no inhibitor) and negative (nc, e.g., fully inhibited) controls.[18][19]
Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|
Interpretation of Z'-Factor: [20]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Best Practices:
-
Run Controls on Every Plate: Blanks, 100% activity controls, and positive inhibitor controls are mandatory for every experiment.[21]
-
Check for Compound Interference: Test compounds may absorb light at 405 nm. It's crucial to run controls with the test compound in the absence of the enzyme to correct for this.
-
Ensure Linearity: The enzyme concentration should be chosen to ensure the reaction rate is linear over the measurement period.[21]
References
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.
- Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry.
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs.
- The Z prime value (Z´). BMG LABTECH.
- Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Biological Chemistry.
- Wh
- Enzyme Inhibitor Terms and Calcul
- Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. MDPI.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a comput
- Benzenesulfonamide derivatives containing imine and amine groups: Inhibition on human paraoxonase and molecular docking studies. PubMed.
- IC50 Determin
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC.
- Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS.
- measuring enzyme inhibition by drugs. YouTube.
- ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
- IC50. Wikipedia.
- Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
- Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf.
- How can I calculate IC50 value from percent inhibition graph for antioxidant activity?.
- Basics of Enzym
- How should I start with Enzyme-Inhibitor kinetics assay?.
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Application Notes & Protocols: A Multi-Faceted Approach to Evaluating the In Vitro Cytotoxicity of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Introduction
The assessment of a compound's cytotoxic potential is a foundational step in the drug discovery and development pipeline. This document provides a detailed experimental framework for characterizing the in vitro cytotoxicity of the novel compound, 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. The benzenesulfonamide moiety is a common scaffold in medicinal chemistry, and understanding the cellular response to this particular derivative is crucial for predicting its therapeutic window and potential off-target effects.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-tiered approach that progresses from broad viability screening to more nuanced mechanistic studies. We will detail not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating investigation. The protocols provided herein are based on well-established and validated methodologies, with in-text citations to authoritative sources for further reading.
I. Foundational Considerations & Preliminary Assays
Before embarking on extensive cytotoxicity testing, it is imperative to establish the fundamental physicochemical properties of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in a biologically relevant context.
A. Solubility and Stability Assessment
-
Rationale: The compound must be soluble and stable in the cell culture medium to ensure that the observed effects are due to the compound itself and not to precipitate formation or degradation products.
-
Protocol:
-
Prepare a high-concentration stock solution of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution in complete cell culture medium to the highest desired concentration.
-
Incubate the solutions at 37°C for the duration of the longest planned cytotoxicity assay.
-
Visually inspect for precipitation at regular intervals.
-
(Optional) Use analytical techniques such as HPLC to quantify the compound's concentration over time, confirming its stability.
-
B. Cell Line Selection
-
Rationale: The choice of cell lines is critical and should align with the potential therapeutic application of the compound. A panel of cell lines, including both cancerous and non-cancerous lines, will provide a broader understanding of the compound's cytotoxic profile and potential for selective toxicity.[4][5]
-
Recommended Cell Lines:
-
Cancer Cell Lines: A panel representing different cancer types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer) is recommended.[2][3]
-
Non-Cancerous Cell Line: A non-tumorigenic cell line, such as HaCaT (human keratinocytes) or a fibroblast line, should be included to assess general cytotoxicity.[2]
-
II. Primary Cytotoxicity Screening: Determining the IC50
The initial step in assessing cytotoxicity is to determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7]
A. The MTT Assay: A Measure of Metabolic Activity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6][8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8][10][11]
Caption: Mechanism of the MTT assay for cell viability.
B. Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (e.g., from 0.1 µM to 100 µM) in triplicate. Include vehicle-only (e.g., DMSO) and untreated controls.[5]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][9][11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9][10] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
| Parameter | Condition | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase.[15] |
| Compound Concentrations | Logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM) | To obtain a complete dose-response curve. |
| Incubation Time | 24, 48, and 72 hours | To assess time-dependent cytotoxicity.[12] |
| Controls | Untreated, Vehicle (e.g., DMSO), Positive (known cytotoxic agent) | To ensure the validity of the assay. |
III. Secondary Assays: Elucidating the Mechanism of Cytotoxicity
Once the IC50 has been established, the next step is to investigate the mechanism by which 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide induces cell death.
A. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
-
Principle: The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] This assay provides a measure of cytotoxicity due to membrane disruption.[17][18]
B. Protocol: LDH Cytotoxicity Assay
-
Cell Treatment: Seed and treat cells with the compound at concentrations around the IC50 value as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate (optional but recommended) and carefully transfer the cell culture supernatant to a new 96-well plate.[17][18]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[16][17]
-
Absorbance Measurement: Add a stop solution and measure the absorbance at approximately 490 nm.[16][17]
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).[19]
C. Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[21][22] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[23]
Caption: Quadrant analysis in Annexin V/PI flow cytometry.
D. Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[24]
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide.[22][24]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[24]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[22]
IV. Deeper Mechanistic Insights
To further elucidate the cytotoxic mechanism, the following assays can be performed.
A. Caspase Activation Assays
-
Rationale: Apoptosis is often executed by a cascade of proteases called caspases. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism.[25][26]
-
Methodology: Commercially available kits can be used to measure caspase activity through colorimetric or fluorometric detection of a cleaved substrate.[27][28] Alternatively, Western blotting can be used to detect the cleaved (active) forms of caspases.[29]
B. Reactive Oxygen Species (ROS) Production
-
Rationale: Many cytotoxic compounds induce cell death through the generation of reactive oxygen species, leading to oxidative stress.[30][31][32]
-
Methodology: The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[30][33] Upon entering the cell, DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF), which can be quantified by flow cytometry or a fluorescence plate reader.[30]
Caption: Overall experimental workflow for cytotoxicity testing.
V. Data Interpretation and Best Practices
-
Multiparametric Approach: It is highly recommended to use a combination of assays to obtain a comprehensive understanding of the compound's cytotoxicity, as no single assay is universally reliable.[15]
-
Controls are Key: The inclusion of appropriate positive, negative, and vehicle controls is essential for data validation and interpretation.[5][19]
-
Reproducibility: All experiments should be performed with sufficient biological and technical replicates to ensure the reproducibility of the results.
VI. Conclusion
This application note provides a comprehensive and logically structured guide for the in vitro cytotoxicity testing of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. By following this multi-faceted approach, researchers can generate robust and reliable data to characterize the compound's cytotoxic profile and elucidate its mechanism of action, which is a critical step in the early stages of drug development.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Caspase Protocols in Mice. (n.d.). PMC. Retrieved from [Link]
-
ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
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LDH cytotoxicity assay. (2024, December 11). protocols.io. Retrieved from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved from [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]
-
REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013, May 17). JaCVAM. Retrieved from [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (2025, May 11). Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
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A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021, January 5). PMC. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
CytoSelect™ LDH Cytotoxicity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega. Retrieved from [Link]
-
Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... (n.d.). protocols.io. Retrieved from [Link]
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In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved from [Link]
-
Cytotoxicity Testing: Everything You Need to Know. (2025, April 23). Test Labs. Retrieved from [Link]
-
Caspase-3 Activation Assay by Western Blot. (2022, May). Reaction Biology. Retrieved from [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute. Retrieved from [Link]
-
Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. (n.d.). ERIC. Retrieved from [Link]
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4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. (2026, February 25). PMC. Retrieved from [Link]
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Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. (2023, June 5). MDPI. Retrieved from [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (n.d.). PMC. Retrieved from [Link]
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Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Anticancer Activity. (2023, February 23). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-3-(2-Alkylthio-4-chloro-5-methylbenze-Kowalski-Mroczek/08151478170c644838612f00a424269d0092d6e3]([Link]
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Application Note: A Guide to Developing Cell-Based Assays for Novel Sulfonamide Compounds
Introduction: Beyond Antibiotics to Targeted Therapies
The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its pioneering role in antimicrobial therapy.[1][2][3][4] The classic mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, thereby exerting a bacteriostatic effect.[3] However, the therapeutic landscape of sulfonamides has expanded dramatically. Modern drug discovery has unveiled their potential to modulate a diverse array of human cellular targets, leading to applications in oncology, anti-inflammatory, and antidiabetic treatments.[3][4][5]
A prominent example of a non-antimicrobial target is the family of carbonic anhydrases (CAs), zinc metalloenzymes that are critical for regulating pH.[6][7] Specifically, isoforms like Carbonic Anhydrase IX (CAIX) are overexpressed in various tumors and are induced by hypoxia.[6][8][9] By inhibiting CAIX, sulfonamide-based drugs can disrupt the tumor microenvironment's acid-base balance, which is essential for cancer cell survival, proliferation, and invasion, making CAIX a compelling target for anticancer therapies.[6][7][9]
Given the diverse mechanisms of novel sulfonamides, robust and physiologically relevant cell-based assays are indispensable tools in the drug development pipeline.[10][11][12] These assays move beyond simple biochemical interactions to provide critical insights into a compound's efficacy, mechanism of action (MoA), and potential toxicity within a live-cell context.[10][12] This guide provides a structured approach and detailed protocols for developing a suite of cell-based assays to characterize novel sulfonamide compounds, ensuring scientific rigor and data-driven decision-making.
Part I: Foundational Principles of Assay Development
Developing a successful cell-based assay is a systematic process that begins with clear objectives and careful selection of biological and technological components.[11]
Defining the Assay's Purpose
The first step is to define what the assay needs to measure. The goal dictates the entire experimental design. Key objectives for screening sulfonamides may include:
-
Cytotoxicity/Cell Viability: Does the compound kill or inhibit the proliferation of target cells? This is often the first-pass screening assay.
-
Target Engagement: Does the compound bind to its intended intracellular target? This confirms the compound reaches and interacts with the protein of interest in a native cellular environment.
-
Pathway Modulation: Does the compound affect downstream signaling pathways as predicted by its MoA? This provides mechanistic validation.
-
Phenotypic Screening: Does the compound induce a specific cellular phenotype (e.g., apoptosis, cell cycle arrest) without a preconceived target?
Selecting the Appropriate Cellular Model
The choice of cell model is critical for generating physiologically relevant data.[13]
-
Immortalized Cell Lines: These are the workhorses of drug discovery due to their ease of culture, scalability, and reproducibility.[14] For a CAIX-targeting sulfonamide, a cancer cell line known to overexpress CAIX under hypoxic conditions, such as OS-RC-2 (renal cell carcinoma), would be a relevant choice.[15]
-
Primary Cells: Isolated directly from tissue, these cells offer higher physiological relevance but are more challenging to culture and have a limited lifespan.
-
3D Cell Cultures (Spheroids/Organoids): These models better replicate the in vivo tissue architecture and cellular interactions, bridging the gap between 2D culture and animal models.[10][14] They are particularly useful for studying the effects of compounds on the tumor microenvironment.
Choosing the Right Detection Technology
The readout technology determines how the biological effect is measured. Common methods include:
-
Absorbance: Used in colorimetric assays like the MTT assay.
-
Fluorescence: Offers high sensitivity and is used for various applications, from reporter gene assays to ion concentration measurements.[12]
-
Luminescence: Provides a high signal-to-background ratio, ideal for assays measuring ATP levels (cell viability) or reporter gene expression.
Part II: Core Methodologies and Step-by-Step Protocols
This section provides detailed protocols for a tiered assay approach, starting with broad cytotoxicity screening and moving to specific target engagement and pathway analysis.
Protocol 1: General Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[16][17][18][19] The intensity of this color, measured by a spectrophotometer, is directly proportional to the number of living cells.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells (e.g., OS-RC-2) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[19]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel sulfonamide compounds in complete culture medium. It is crucial to include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[17][18]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16][20]
-
Protocol 2: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful biophysical method to verify direct drug-target interaction within intact cells.[21][22] The principle is based on ligand-induced thermal stabilization: a protein bound to a compound will be more resistant to heat-induced denaturation and aggregation.[21][23] The amount of soluble protein remaining after a heat challenge is quantified, typically by Western Blot.[21][23]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the selected cells (e.g., HEK293T overexpressing CAIX or a relevant cancer cell line) in larger formats (e.g., 10 cm dishes) to obtain sufficient protein lysate.
-
Treat the cells with the sulfonamide compound at a desired concentration (e.g., 10x the IC50 from the viability assay) or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend them in a protein lysis buffer containing protease inhibitors.
-
Aliquot the cell suspension into several PCR tubes.
-
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[21] One aliquot should be kept at room temperature as the non-heated control.
-
-
Lysate Preparation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[21]
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[21]
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each supernatant using a standard method like the BCA assay to ensure equal loading.[21]
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-CAIX antibody).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[21] A band shift to higher temperatures in the compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 3: Downstream Pathway Modulation (p53 Activation Assay)
Many cellular stresses, including those induced by anticancer agents, converge on the p53 signaling pathway.[24] p53 is a tumor suppressor and transcription factor that, when activated, can induce cell cycle arrest or apoptosis.[25][26] Measuring p53 activation can provide mechanistic insight into a sulfonamide's MoA.
Step-by-Step Methodology (using a Transcription Factor ELISA Kit):
-
Nuclear Extract Preparation:
-
Seed and treat cells with the sulfonamide compound as described in the MTT protocol. Include a positive control known to activate p53 (e.g., a DNA-damaging agent like doxorubicin).
-
Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol for a commercial nuclear extraction kit. This step is critical as active p53 translocates to the nucleus.
-
Determine the protein concentration of the nuclear extracts.
-
-
p53 Binding Assay:
-
Use a commercial p53 Transcription Factor Assay Kit. These kits typically provide a 96-well plate coated with a specific DNA sequence containing the p53 consensus binding site.[27]
-
Add equal amounts of nuclear extract protein to each well and incubate to allow active p53 to bind to the immobilized oligonucleotide.
-
Wash the wells to remove non-specific binding.
-
-
Detection:
-
Add a primary antibody that specifically recognizes an epitope on p53 that is accessible only when it is bound to its target DNA.[27]
-
Wash, then add an HRP-conjugated secondary antibody.
-
After a final wash, add the colorimetric substrate and stop the reaction.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm).[27] An increase in signal compared to the vehicle control indicates activation of p53's transcriptional activity.
-
Part III: Data Analysis, Interpretation, and Validation
Calculating IC50/EC50 Values
From the dose-response data generated in the cell viability assay, the half-maximal inhibitory concentration (IC50) can be calculated. This value represents the concentration of a compound that inhibits a biological process (like cell proliferation) by 50%.[28][29]
Calculation Steps:
-
Normalize Data: Convert raw absorbance data to percentage inhibition relative to the vehicle-treated control (0% inhibition) and a no-cell or maximum-inhibition control (100% inhibition).[28]
-
Log-Transform Concentrations: The x-axis (compound concentration) is typically log-transformed.[30]
-
Non-linear Regression: Plot percent inhibition versus log(concentration) and fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) using software like GraphPad Prism or an Excel add-in.[28][30][31]
-
Determine IC50: The IC50 is the concentration that corresponds to 50% inhibition on the fitted curve.[28]
Table 1: Example Data Presentation for Sulfonamide Analogs
| Compound ID | Target | Cell Line | IC50 (µM) |
| SUL-001 | CAIX | OS-RC-2 | 2.5 ± 0.3 |
| SUL-002 | CAIX | OS-RC-2 | 15.7 ± 1.9 |
| SUL-003 | CAIX | OS-RC-2 | 0.8 ± 0.1 |
| Vehicle | N/A | OS-RC-2 | > 100 |
Data are represented as mean ± standard deviation from three independent experiments.
Assay Validation: The Z'-Factor
For assays intended for high-throughput screening (HTS), it is crucial to assess their quality and robustness. The Z'-factor (Z-prime) is a statistical parameter that quantifies the suitability of an assay for HTS.[32][33] It measures the separation between the distributions of the positive and negative controls, taking into account both the dynamic range and the data variation.[34][35]
Formula: Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
Interpretation of Z'-Factor Values:
A robust assay development process involves optimizing conditions to achieve a Z'-factor of 0.5 or higher, ensuring that the assay can reliably distinguish between hits and non-hits in a large-scale screen.[33][36]
Part IV: Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.
Caption: Tiered workflow for sulfonamide compound characterization.
Caption: Hypothesized MoA for a CAIX-inhibiting sulfonamide.
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- Lateral Flow Assay to Detect Carbonic Anhydrase IX in Seromas of Breast Implant-Associated Anaplastic Large Cell Lymphoma. (2025, July 21). MDPI.
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Application Note: Utilizing 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide as a Chemical Probe for NR2F6 Modulation
Target Audience: Researchers, Assay Scientists, and Immuno-Oncology Drug Development Professionals Target: NR2F6 (Nuclear Receptor Subfamily 2 Group F Member 6 / Ear-2) Compound Class: Substituted Benzenesulfonamide
Executive Summary & Mechanistic Rationale
The compound 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a synthetic small-molecule chemical probe belonging to the benzenesulfonamide class. It is strategically utilized to investigate the biology of the orphan nuclear receptor NR2F6 , a critical intracellular immune checkpoint [1].
Unlike traditional cell-surface checkpoints (e.g., PD-1, CTLA-4), NR2F6 operates intrinsically within effector CD4+ and CD8+ T cells. It acts as a transcriptional repressor by antagonizing the DNA accessibility of NF-AT and AP-1 transcription factors at key cytokine promoter loci, thereby suppressing the expression of Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α)[2].
Causality of Probe Action: Structural elucidation of the unliganded NR2F6 Ligand-Binding Domain (LBD) reveals an autorepressed homodimeric conformation where helix 12 folds over the canonical coregulator binding site [3]. Benzenesulfonamide probes bind to the orthosteric pocket of the LBD. This binding event induces a conformational shift that alters the recruitment of coregulators (such as NSD1). By displacing corepressors or modulating coregulator affinity, the probe acts as a pharmacological "switch," lifting the transcriptional repression of cytokine promoters and unleashing T-cell activation for enhanced anti-tumor immunity [4].
Pathway Visualization
The following diagram illustrates the intracellular signaling cascade modulated by the chemical probe.
Intracellular immune checkpoint modulation by benzenesulfonamide NR2F6 probes.
Pharmacological Profile & Data Presentation
When benchmarking 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide against novel analogs, researchers should evaluate both biochemical target engagement and cellular functional potency. Below is a representative data summary table for this class of NR2F6 modulators [5].
| Parameter | Assay Methodology | Representative Benchmark | Mechanistic Significance |
| Biochemical IC₅₀ / EC₅₀ | TR-FRET Coregulator Assay | 0.5 - 2.5 µM | Quantifies direct binding affinity to the NR2F6 LBD and coregulator displacement. |
| Cellular EC₅₀ | Jurkat IL-2 Luciferase Reporter | 1.0 - 5.0 µM | Validates cell permeability and functional transcriptional de-repression. |
| Cytotoxicity (CC₅₀) | CellTiter-Glo (PBMCs) | > 50 µM | Ensures cytokine release is due to target modulation, not cellular stress/death. |
| Selectivity | Nuclear Receptor Panel (e.g., NR2F1, NR2F2) | > 10-fold over NR2F1/2 | Confirms target specificity within the highly conserved NR2F receptor family. |
Experimental Workflows & Protocols
To establish a self-validating experimental system, researchers must bridge direct target engagement with functional cellular outcomes. The workflow below outlines the required progression.
Sequential validation workflow for NR2F6 small-molecule chemical probes.
Protocol A: Biochemical Target Engagement via TR-FRET
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it provides a homogenous, wash-free environment that is highly sensitive to the transient, dynamic nature of nuclear receptor-coregulator interactions.
Materials:
-
Recombinant GST-tagged NR2F6 LBD protein.
-
Terbium (Tb)-labeled anti-GST antibody (FRET Donor).
-
Fluorescein (FITC)-labeled NSD1 coregulator peptide (FRET Acceptor).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in 100% DMSO.
-
Master Mix Assembly: Dilute the GST-NR2F6 LBD (final concentration 5 nM) and Tb-anti-GST antibody (final concentration 2 nM) in the Assay Buffer.
-
Incubation 1 (Target Binding): Add 10 µL of the Master Mix to a 384-well low-volume black microplate. Transfer 100 nL of the serially diluted probe (or DMSO control) using an acoustic dispenser. Incubate at room temperature (RT) for 30 minutes to allow orthosteric binding.
-
Coregulator Addition: Add 10 µL of FITC-NSD1 peptide (final concentration 100 nM) to all wells.
-
Incubation 2 (Equilibration): Seal the plate and incubate in the dark at RT for 60 minutes.
-
Detection: Read the plate on a TR-FRET compatible microplate reader. Excitation: 337 nm. Emission: 490 nm (Tb donor) and 520 nm (FITC acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Normalize data against the DMSO vehicle control (0% inhibition) and a no-protein blank (100% inhibition) to generate an IC₅₀ curve using 4-parameter logistic regression.
Protocol B: Cellular Functional Validation via Jurkat IL-2 Reporter Assay
Rationale: Biochemical binding must translate to transcriptional regulation. The Jurkat T-cell line is a robust, well-established model for T-cell receptor (TCR) signaling. By utilizing an IL-2 promoter-driven luciferase reporter, we can directly quantify the probe's ability to reverse NR2F6-mediated transcriptional repression [6].
Materials:
-
Jurkat E6-1 cells stably transfected with an IL-2 promoter-Luciferase reporter construct.
-
RPMI 1640 medium supplemented with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
ONE-Glo™ Luciferase Assay System.
Step-by-Step Methodology:
-
Cell Seeding: Harvest stably transfected Jurkat cells and resuspend in assay medium (RPMI + 1% FBS to reduce background serum binding). Seed 50,000 cells per well in 40 µL into a 96-well white opaque tissue culture plate.
-
Probe Treatment: Prepare 5X concentration stocks of the chemical probe in assay medium (final DMSO concentration < 0.5%). Add 10 µL of the probe to the respective wells. Incubate for 1 hour at 37°C, 5% CO₂ to allow cellular penetration and target engagement.
-
T-Cell Stimulation: Prepare a 6X stimulation cocktail of PMA (final 10 ng/mL) and Ionomycin (final 1 µM). Add 10 µL of the cocktail to all wells (except unstimulated controls).
-
Transcriptional Incubation: Incubate the plate for 18–24 hours at 37°C, 5% CO₂. Causality note: This duration allows sufficient time for the signaling cascade to activate the IL-2 promoter, transcribe the luciferase gene, and accumulate detectable protein.
-
Detection: Equilibrate the plate to RT for 15 minutes. Add 60 µL of ONE-Glo™ Reagent per well. Incubate for 5 minutes at RT on an orbital shaker to lyse the cells and stabilize the luminescent signal.
-
Read & Analyze: Measure luminescence using a multimode plate reader (integration time: 0.5–1 second/well). Calculate the fold-induction of luciferase activity relative to the PMA/Ionomycin-stimulated DMSO control to determine the cellular EC₅₀.
References
- NR2F6, a new immune checkpoint that acts as a potential biomarker of immunosuppression and contributes to poor clinical outcome in human glioma.National Institutes of Health (PMC).
- Emerging Next-Generation Target for Cancer Immunotherapy Research: The Orphan Nuclear Receptor NR2F6.MDPI.
- Structural Elucidation and Covalent Modulation of the Autorepressed Orphan Nuclear Receptor NR2F6.National Institutes of Health (PMC).
- Beyond CTLA-4 and PD-1: Orphan nuclear receptor NR2F6 as T-cell signaling switch and emerging target in cancer immunotherapy.Longdom Publishing.
- Small molecule modulators of NR2F6 activity.Justia Patents.
- High throughput screening for compounds to the orphan nuclear receptor NR2F6.National Institutes of Health (PubMed).
Application Notes and Protocols for Assessing the Antimicrobial Activity of Sulfonamides
This comprehensive guide provides detailed protocols and technical insights for assessing the antimicrobial activity of sulfonamides. Designed for researchers, scientists, and drug development professionals, this document emphasizes the scientific principles underpinning each method to ensure robust and reliable results.
Foundational Principles: The "Why" Behind Sulfonamide Susceptibility Testing
Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid synthesis pathway, catalyzing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[1][2] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, halting the production of folic acid—an essential precursor for the synthesis of nucleotides and, consequently, DNA and RNA.[1][] This inhibitory action results in a bacteriostatic effect, meaning it prevents bacterial growth and replication rather than directly killing the cells.[][4] The host's immune system is then able to clear the static bacterial population.
The selective toxicity of sulfonamides is a key aspect of their clinical utility. Human cells do not synthesize their own folic acid; instead, they acquire it from their diet.[2][4] As a result, human cells lack the DHPS enzyme, making them unaffected by the inhibitory action of sulfonamides.[2]
However, the widespread use of sulfonamides has led to the emergence of bacterial resistance. The primary mechanisms of resistance include:
-
Target Modification: Mutations in the bacterial folP gene, which encodes for DHPS, can alter the enzyme's structure, reducing its affinity for sulfonamides while maintaining its function with PABA.
-
Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3). These genes encode for alternative, drug-insensitive DHPS enzymes.
Given the bacteriostatic nature of sulfonamides and the prevalence of resistance, accurate and standardized susceptibility testing is paramount for both clinical and research applications. The protocols outlined in this guide are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Mechanism of Action of Sulfonamides
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory role of sulfonamides.
Caption: Sulfonamides competitively inhibit DHPS, blocking folic acid synthesis.
Core Protocols for Antimicrobial Susceptibility Testing
The following sections provide detailed, step-by-step protocols for the most common methods used to assess the antimicrobial activity of sulfonamides.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[5] This value, the Minimum Inhibitory Concentration (MIC), is a critical metric in antimicrobial research and clinical diagnostics.[5]
This method relies on exposing a standardized bacterial inoculum to serial twofold dilutions of the sulfonamide in a liquid growth medium.[5] A crucial consideration for sulfonamide testing is the composition of the growth medium. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. However, it must have low levels of thymidine and thymine, as these can be utilized by bacteria to bypass the folic acid synthesis pathway, thus antagonizing the effect of sulfonamides and leading to falsely elevated MIC values.
Materials:
-
Sulfonamide compound
-
Test bacterial strain
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine/thymine
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sulfonamide Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Sulfonamide Dilutions:
-
In a separate 96-well "mother plate" or in sterile tubes, perform serial twofold dilutions of the sulfonamide stock solution in CAMHB to achieve the desired concentration range. For example, to test a range of 64 µg/mL to 0.25 µg/mL, prepare dilutions that, when added to the test plate, will result in these final concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[7][8] This corresponds to an approximate bacterial density of 1-2 x 10⁸ CFU/mL.[5] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[5]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]
-
-
Inoculation of Microtiter Plate:
-
Dispense 50 µL of the appropriate sulfonamide dilution from the mother plate into the corresponding wells of the final test plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.[5]
-
Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.[5]
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[5]
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.[5]
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.
-
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[7] A paper disk impregnated with a known concentration of the sulfonamide is placed on an agar plate inoculated with the test organism. The antimicrobial diffuses into the agar, creating a concentration gradient. A zone of growth inhibition will form around the disk if the organism is susceptible.
The diameter of the zone of inhibition is inversely proportional to the MIC. This relationship allows for the interpretation of susceptibility based on standardized zone diameter breakpoints. As with the broth microdilution method, the medium used, Mueller-Hinton Agar (MHA), must have low concentrations of thymidine and thymine to ensure accurate results for sulfonamides. The agar depth is also critical; if it's too thin, the antimicrobial will diffuse further, leading to a larger zone and potentially a false susceptible result. Conversely, if the agar is too thick, diffusion will be restricted, resulting in a smaller zone and a potential false resistant result.
Materials:
-
Sulfonamide-impregnated paper disks (specific concentration)
-
Test bacterial strain
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile cotton swabs
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Inoculation of MHA Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the fluid level.[7][9]
-
Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[7][9]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[9]
-
-
Application of Sulfonamide Disks:
-
Using sterile forceps, place the sulfonamide-impregnated disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.[10] Do not move the disk once it has been placed.
-
If testing multiple antimicrobials on the same plate, ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[10]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[10]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints from CLSI or EUCAST guidelines.
-
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Time-Kill Assay
The time-kill assay provides dynamic information about the antimicrobial activity of a compound by measuring the rate of bacterial killing over time.[11] This method is essential for distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) effects.
A standardized bacterial inoculum is exposed to the sulfonamide at various concentrations (typically multiples of the MIC).[11] At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[11][12] A bacteriostatic effect is observed when there is a <3-log₁₀ reduction, and the bacterial count remains relatively stable or decreases slightly.[11]
Materials:
-
Sulfonamide compound
-
Test bacterial strain
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Shaking incubator (37°C)
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum in the mid-logarithmic phase of growth. This is typically achieved by inoculating a flask of CAMHB and incubating until the desired turbidity is reached.
-
Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the test tubes/flasks.
-
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the sulfonamide at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube containing only CAMHB and the inoculum.
-
-
Inoculation and Sampling:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.[11]
-
-
Quantification of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
Determine if the sulfonamide exhibits bactericidal or bacteriostatic activity based on the reduction in CFU/mL.
-
Caption: Workflow for conducting a time-kill kinetics assay.
Data Interpretation and Quality Control
Interpretive Criteria
The interpretation of MIC and disk diffusion results requires comparison to established breakpoints. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent. The following table provides an example of CLSI interpretive criteria for Trimethoprim-Sulfamethoxazole.
| Organism Group | Test | Disk Content | MIC (µg/mL) Breakpoints | Zone Diameter (mm) Breakpoints |
| S | I | |||
| Enterobacterales | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | ≤2/38 | - |
| Staphylococcus spp. | Trimethoprim-Sulfamethoxazole | 1.25/23.75 µg | ≤2/38 | - |
Note: Breakpoints are subject to change and should always be referenced from the latest CLSI M100 or EUCAST documents.[6][13][14]
Quality Control
Robust quality control (QC) is essential for ensuring the accuracy and reproducibility of susceptibility testing. This involves the regular testing of reference bacterial strains with known susceptibility profiles. The results for these QC strains must fall within a predefined acceptable range.
Recommended QC Strains:
-
Escherichia coli ATCC 25922: For testing non-fastidious Gram-negative bacilli.
-
Staphylococcus aureus ATCC 29213: For testing staphylococci.
-
Enterococcus faecalis ATCC 29212: Also used to check for thymidine and thymine content in the media.
The following table provides an example of acceptable QC ranges for Trimethoprim-Sulfamethoxazole.
| Quality Control Strain | Test Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| E. coli ATCC 25922 | Broth Microdilution | ≤0.5/9.5 | - |
| Disk Diffusion | - | 23-29 | |
| S. aureus ATCC 29213 | Broth Microdilution | 0.12/2.38 - 1/19 | - |
| Disk Diffusion | - | 24-32 |
Note: QC ranges should be referenced from the latest CLSI or EUCAST guidelines.[15]
References
-
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Microbiology in Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Retrieved from [Link]
-
Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]
-
iGEM Stockholm. (2016, October 4). Kirby-Bauer Disk Diffusion Test. Retrieved from [Link]
-
USDA ARS. (n.d.). Table 1. Breakpoints Used for Susceptibility Testing of Salmonella and E. coli 1. Retrieved from [Link]
-
JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Slideshare. (n.d.). “SULPHONAMIDES”. Retrieved from [Link]
-
Slideshare. (n.d.). 4. Sulphonamides | PPTX. Retrieved from [Link]
-
CLSI. (2020, January). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide? Retrieved from [Link]
-
PMC. (2025, August 7). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved from [Link]
-
ASM Journals. (2024, February 16). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Retrieved from [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
-
ResearchGate. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
-
CLSI. (n.d.). Breakpoint Implementation Toolkit (BIT) | Resources. Retrieved from [Link]
-
EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
EUCAST. (2021, December 1). Clinical Breakpoint Tables. Retrieved from [Link]
-
EUCAST. (2024, April 16). Clinical breakpoint table. Retrieved from [Link]
-
NICD. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
EUCAST. (2023, March 14). Updated QC-tables. Retrieved from [Link]
Sources
- 1. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. mespharmacy.org [mespharmacy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 9. asm.org [asm.org]
- 10. microbenotes.com [microbenotes.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. emerypharma.com [emerypharma.com]
- 13. nih.org.pk [nih.org.pk]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 15. szu.gov.cz [szu.gov.cz]
Technical Support Center: Optimizing 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide Synthesis
Welcome to the Technical Support Center for sulfonamide synthesis optimization. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks when coupling 4-chloro-3-ethoxybenzenesulfonyl chloride with 1-phenylethanamine .
By synthesizing classical mechanistic principles with modern green chemistry advancements, this guide provides actionable, self-validating protocols to maximize your reaction efficiency.
Mechanistic Overview & Causal Factors
The synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide relies on S-N bond formation. While the sulfonyl chloride electrophile is relatively unhindered, the nucleophile—1-phenylethanamine (also known as α -methylbenzylamine)—possesses an α -methyl group that introduces significant steric bulk.
This steric hindrance fundamentally alters the reaction kinetics. It reduces the rate of nucleophilic attack, allowing competing side reactions to dominate. The most detrimental competing reaction is the hydrolysis of the sulfonyl chloride by trace water, which converts your starting material into an unreactive 4-chloro-3-ethoxybenzenesulfonic acid[1].
To overcome this kinetic barrier, relying solely on Brønsted bases (like Triethylamine) as acid scavengers is often insufficient[2]. Instead, the introduction of a nucleophilic catalyst (such as Pyridine or DMAP) is required. Pyridine attacks the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which drastically lowers the activation energy required for the sterically hindered amine to react, thereby outcompeting the hydrolysis pathway[1].
Mechanistic pathway of sulfonamide synthesis via active intermediate.
Troubleshooting Guides & FAQs
Q: Why is my yield plateauing at 40-50% despite using an excess of amine? A: This is a classic symptom of sulfonyl chloride hydrolysis outcompeting the amidation reaction. Trace water in your solvent or the use of hygroscopic bases will rapidly degrade 4-chloro-3-ethoxybenzenesulfonyl chloride into its corresponding sulfonic acid[1]. Ensure your solvents are strictly anhydrous. Alternatively, switch to a Deep Eutectic Solvent (DES) system, which relies on a subtle interplay of electronic effects to drive the reaction successfully over the hydrolysis of sulfonyl chlorides[3].
Q: I am observing a heavy baseline spot on my TLC. What is it and how do I prevent it? A: A heavy, UV-active spot that does not migrate from the baseline (e.g., in Hexanes:EtOAc 7:3) is almost certainly 4-chloro-3-ethoxybenzenesulfonic acid—the hydrolysis byproduct. To prevent this, thoroughly flame-dry your glassware, use freshly distilled DCM or THF, and ensure your reaction is kept under an inert nitrogen or argon atmosphere during the initial catalyst attack phase[1].
Q: Can I replace Pyridine with Triethylamine (TEA) to avoid toxicity? A: While 2 show TEA is effective for unhindered primary amines[2], it acts purely as a Brønsted base. For the sterically hindered 1-phenylethanamine, TEA fails to accelerate the reaction. If you must avoid pyridine, add a catalytic amount of DMAP (10 mol%) alongside TEA, or transition to a green Deep Eutectic Solvent (DES) system[4].
Q: How do I avoid the formation of an oily product during isolation? A: 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide tends to "oil out" if residual amine or pyridine is present. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and pyridine), saturated NaHCO₃, and brine[1]. Crystallization can usually be induced by triturating the crude oil in cold hexanes.
Decision tree for diagnosing and resolving low sulfonamide yields.
Validated Experimental Protocols
Protocol A: Classical High-Yield Synthesis (Nucleophilic Catalysis)
This method utilizes Pyridine to overcome the steric hindrance of 1-phenylethanamine[1].
-
Preparation : Dissolve 1.0 eq of 1-phenylethanamine in anhydrous DCM (0.2 M concentration). Add 1.5 eq of anhydrous Pyridine. Cool the reaction vessel to 0 °C in an ice bath under a nitrogen atmosphere[1].
-
Activation : Dissolve 1.1 eq of 4-chloro-3-ethoxybenzenesulfonyl chloride in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to control the exotherm[2].
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Validation Check : Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the sulfonyl chloride spot (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.3) confirms conversion. If a heavy baseline spot appears, moisture has compromised the reaction.
-
-
Quench & Wash : Quench the reaction with water. Extract with DCM. Wash the combined organic layers sequentially with 1M HCl (crucial for removing excess pyridine), saturated NaHCO₃, and brine[1].
-
Isolation : Dry over MgSO₄, filter, and concentrate in vacuo. Triturate the resulting oil in cold hexanes to induce crystallization.
Protocol B: Sustainable DES Synthesis (Green Chemistry)
This modern protocol leverages Deep Eutectic Solvents (DES) to achieve high yields under aerobic conditions without toxic organic solvents[4].
-
Solvent Preparation : Prepare the DES by mixing Choline Chloride (ChCl) and Glycerol (Gly) in a 1:2 molar ratio. Heat at 80 °C until a clear, homogeneous liquid forms, then cool to room temperature[4].
-
Reaction : Add 1.0 eq of 1-phenylethanamine and 1.1 eq of 4-chloro-3-ethoxybenzenesulfonyl chloride directly to the DES (approximately 1.8 g DES per mmol of substrate)[3].
-
Agitation : Stir the heterogeneous mixture vigorously under aerobic conditions at room temperature for 2-12 hours[4].
-
Validation Check : The reaction progress can be visually validated as the sulfonamide product often precipitates directly from the DES matrix[5].
-
-
Isolation : Add water to the reaction mixture to dissolve the DES network. Collect the precipitated 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide by simple vacuum filtration and wash with cold water[5].
-
Validation Check : The E-factor (environmental factor) of this process is drastically reduced, and the ChCl/Gly filtrate can be recycled after water evaporation[3].
-
Quantitative Data Comparison
The following table summarizes the key quantitative metrics comparing classical approaches against modern sustainable methodologies for sulfonamide synthesis[1][3][4].
| Methodology | Reagents / Catalyst | Solvent System | Temperature | Reaction Time | Typical Yield | Eco-Profile (E-factor) |
| Classical Amidation | Pyridine (Base/Catalyst) | DCM (Anhydrous) | 0 °C to 25 °C | 4 - 6 hours | 75 - 85% | High (Poor) |
| Modified Schotten-Baumann | Na₂CO₃ (Base) | Water / Et₂O | 25 °C | 2 - 4 hours | 70 - 80% | Moderate |
| Green DES Synthesis | None (Aerobic) | ChCl/Glycerol (1:2) | 25 °C | 2 - 12 hours | Up to 97% | Low (Excellent) |
References
-
Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. 2
-
A Comparative Guide to Modern Sulfonamide Synthesis Methods. Benchchem. 1
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry - A European Journal (PubMed). 4
-
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ResearchGate. 3
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability. 5
Sources
Technical Support Center: Troubleshooting Purification of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Welcome to the Technical Support Center. The synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide involves the coupling of 4-chloro-3-ethoxybenzenesulfonyl chloride with 1-phenylethylamine[1]. While the coupling is straightforward, the crude mixture often contains unreacted starting materials, hydrolyzed sulfonyl chloride (sulfonic acid), and over-reacted bis-sulfonylation products.
Workflow Visualization
Fig 1: Chemoselective acid-base purification workflow leveraging pKa differentials.
Quantitative Data: Physicochemical Profiling for Purification
To understand why the workflow above is successful, we must look at the causality driven by the pKa of each component. By exploiting these exact thresholds, the protocol validates itself at every phase.
| Component | Chemical Nature | Approx. pKa | Soluble in 1M HCl | Soluble in Sat. NaHCO3 (pH ~8) | Soluble in 1M NaOH (pH 14) |
| 1-Phenylethylamine | Primary Amine (Base) | ~9.8 (conjugate acid) | Yes (as salt) | No | No |
| 4-Chloro-3-ethoxybenzenesulfonic acid | Strong Acid | < 0 | Yes | Yes (as salt) | Yes (as salt) |
| 4-Chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide | Secondary Sulfonamide | ~9 - 10 | No | No | Yes (as salt) |
| Bis-sulfonated Byproduct | Tertiary Sulfonamide | N/A (Neutral) | No | No | No |
Troubleshooting Guides & FAQs
Q1: My product streaks heavily on TLC, and column chromatography is giving poor resolution. What is the impurity? A1: The streaking polar impurity is almost certainly 4-chloro-3-ethoxybenzenesulfonic acid, which forms when unreacted sulfonyl chloride hydrolyzes during workup. Because it is a strong acid (pKa < 0), it ionizes on silica gel, causing severe streaking. Solution: Do not use chromatography for this. Wash your organic layer with saturated aqueous sodium bicarbonate (NaHCO3). The weak base (pH ~8.3) is strong enough to deprotonate the sulfonic acid, moving it to the aqueous waste, but not strong enough to deprotonate your target secondary sulfonamide (pKa ~10)[2][3].
Q2: How do I separate my desired product from the bis-sulfonylation byproduct? A2: If the primary amine reacts twice, it forms a tertiary sulfonamide (bis-sulfonylation). This byproduct is entirely neutral. By applying the principles of the [5][6], you can separate them chemoselectively. Extract your organic layer with 1M NaOH. Your desired secondary sulfonamide will deprotonate and migrate to the aqueous layer as a soluble sodium salt[5]. The neutral tertiary sulfonamide will remain in the organic layer. Simply separate the layers and acidify the aqueous phase to recover your pure product.
Q3: I am observing enantiomeric degradation (racemization) of the 1-phenylethylamine chiral center during purification. Why? A3: If you synthesized the molecule using enantiopure (R)- or (S)-1-phenylethylamine, prolonged exposure to strong bases (like 1M NaOH) or excessive heat can cause deprotonation at the benzylic position, leading to racemization. Solution: Keep the 1M NaOH extraction step brief and perform it at 0–5 °C. Immediately acidify the aqueous extract to pH 2 once separated.
Q4: The product precipitated as an oil rather than a solid after acidification. How do I induce crystallization? A4: Sulfonamides frequently "oil out" if the acidification is done too rapidly or if trace organic solvents remain. Solution: Extract the oiled-out product into a fresh organic solvent (e.g., ethyl acetate), dry over Na2SO4, and concentrate. Then, perform a formal[7], which is the industry standard for large-scale benzenesulfonamide purification[7][8].
Experimental Protocols
Protocol A: Chemoselective Acid-Base Workup (The "Hinsberg" Protocol) This self-validating protocol ensures the removal of basic, strongly acidic, and neutral impurities sequentially.
-
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL/g of crude).
-
Amine Removal: Wash the organic layer with 1M HCl (2 × 5 mL/g). Discard the aqueous layer (contains unreacted 1-phenylethylamine).
-
Sulfonic Acid Removal: Wash the organic layer with saturated aqueous NaHCO3 (2 × 5 mL/g). Discard the aqueous layer (contains 4-chloro-3-ethoxybenzenesulfonic acid).
-
Product Extraction: Extract the organic layer with cold (5 °C) 1M NaOH (3 × 5 mL/g). The product moves to the aqueous layer. Keep the organic layer only if you wish to analyze neutral bis-sulfonamide impurities.
-
Precipitation: Cool the combined NaOH aqueous extracts in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.
-
Isolation: The pure 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide will precipitate as a white/off-white solid. Filter via vacuum, wash with cold distilled water, and dry under high vacuum.
Protocol B: Flash Column Chromatography (For Trace Neutral Impurities) Use only if Protocol A leaves trace neutral impurities that co-extract.
-
Prepare a silica gel column.
-
Load the dried crude mixture using a minimum amount of DCM.
-
Elute using a gradient solvent system of Hexanes : Ethyl Acetate (start at 90:10, ramp to 70:30).
-
The secondary sulfonamide typically elutes at an Rf of ~0.35 in 70:30 Hexanes:EtOAc. Monitor fractions via UV (254 nm).
Protocol C: Recrystallization (Final Polishing)
-
Place the solid sulfonamide in a round-bottom flask.
-
Add a minimum volume of boiling Ethanol to completely dissolve the solid[7].
-
Remove from heat and slowly add warm distilled water dropwise until the solution becomes faintly turbid (cloud point).
-
Add one drop of Ethanol to clear the turbidity, then allow the flask to cool slowly to room temperature, followed by 1 hour in an ice bath.
-
Filter the resulting crystals and wash with ice-cold 10% Ethanol/Water.
References
-
ACS Publications. "A Cascade Reaction of Michael Addition and Truce-Smiles Rearrangement to Synthesize Trisubstituted 4-Quinolone Derivatives." The Journal of Organic Chemistry, 2020. URL:[Link]
-
Scribd. "Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines." Scribd, 2019. URL:[Link]
-
Rubin Group. "Qualitative Analysis of Amines." Rubin Group, 2024. URL: [Link]
-
Auburn University. "Carboxylic Acid Structure and Chemistry: Part 2." Auburn University, 2005. URL: [Link]
-
University of Dundee Research Portal. "Lead optimization of a pyrazole sulfonamide series of trypanosoma brucei N-myristoyltransferase inhibitors." Discovery, 2014. URL:[Link]
Sources
- 1. N-(1-Phenylethyl)benzenesulfonamide|CAS 1146-47-0 [benchchem.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. gauthmath.com [gauthmath.com]
- 5. rubingroup.org [rubingroup.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Sulfonamide Synthesis Optimization
Welcome to the Sulfonamide Synthesis Optimization Hub. The formation of the sulfonamide linkage (S–N bond) is a cornerstone reaction in medicinal chemistry and drug development. While the coupling of a sulfonyl chloride with an amine appears straightforward, researchers frequently encounter bottlenecks such as low yields, poor substrate reactivity, and complex side reactions.
This technical guide provides causal troubleshooting, optimized methodologies, and self-validating protocols to ensure high-fidelity sulfonamide synthesis.
Diagnostic Workflow for Common Bottlenecks
Caption: Diagnostic workflow for common sulfonamide synthesis bottlenecks.
Frequently Asked Questions & Troubleshooting
Q1: I am observing a significant amount of a less polar byproduct on my TLC plate. What is it, and how do I prevent it? A1: This is likely a bis-sulfonamide (di-sulfonylated byproduct). Primary amines possess two N–H bonds. Once the mono-sulfonamide forms, the remaining N–H proton becomes highly acidic. In the presence of a base, it can be deprotonated, rendering the nitrogen nucleophilic enough to attack a second equivalent of sulfonyl chloride[1].
-
Causality & Solution: Excess sulfonyl chloride or prolonged reaction times drive the equilibrium toward the di-substituted product. To prevent this, strictly control your stoichiometry by using a 1:1 molar ratio or a slight excess of the amine (1.1 equivalents). Conduct the electrophile addition at 0 °C and quench the reaction immediately once TLC or LC-MS indicates the consumption of the starting amine[1].
Q2: My reaction yield is unexpectedly low, and I am recovering unreacted amine alongside a highly polar byproduct. What went wrong? A2: The polar byproduct is the corresponding sulfonic acid, resulting from the hydrolysis of your sulfonyl chloride starting material[1]. Sulfonyl chlorides are highly electrophilic; water acts as a competing nucleophile, displacing the chloride ion to form a sulfonic acid that is completely unreactive toward amines[2].
-
Causality & Solution: Trace moisture in your solvent, base, or atmosphere is outcompeting the amine. Ensure all glassware is flame-dried, use anhydrous solvents (e.g., dry DCM or THF), and run the reaction under an inert argon or nitrogen atmosphere[2]. If you are intentionally using a biphasic Schotten-Baumann approach, you must tightly control the pH (ideally between 8 and 9) to minimize the hydrolysis rate while maintaining amine nucleophilicity[3].
Q3: I am trying to couple a sterically hindered aniline, but the reaction stalls even with triethylamine (TEA). How can I drive it to completion? A3: Anilines and sterically hindered amines are exceptionally poor nucleophiles compared to unhindered aliphatic amines. TEA is often insufficiently basic or too sterically hindered to act as an effective acid scavenger or activator in these scenarios.
-
Causality & Solution: Switch to a nucleophilic catalyst like Pyridine. Pyridine attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is more susceptible to attack by weak nucleophiles[4]. Alternatively, pre-deprotonate the aniline using a strong base such as Sodium Hydride (NaH) in DMF to form a highly nucleophilic amide anion before introducing the sulfonyl chloride[4].
Q4: Is there a way to avoid toxic organic solvents and bases like pyridine or DCM for standard aliphatic amines? A4: Yes. Recent advances in green chemistry have popularized aqueous sulfonamide synthesis using dynamic pH control.
-
Causality & Solution: You can perform the reaction in water using Sodium Carbonate (Na₂CO₃) as an eco-friendly HCl scavenger[5]. Because sulfonyl chlorides have low solubility in water, they remain protected from rapid hydrolysis in suspension, while the water-soluble amine reacts at the solid-liquid interface. This method allows for product isolation via simple filtration after acidification, bypassing column chromatography entirely[6].
Quantitative Data: Reaction Parameter Optimization Matrix
Use the following structured matrix to select the optimal conditions based on your substrate's specific physicochemical properties.
| Parameter | Anhydrous Organic Method | Aqueous (Schotten-Baumann) | Strong Base / Catalytic |
| Typical Solvents | DCM, THF, MeCN | Water, Acetone/Water | DMF, THF |
| Preferred Base | TEA, DIPEA, Pyridine | Na₂CO₃, NaOH, NaHCO₃ | NaH, LiHMDS, DMAP |
| Temperature Range | 0 °C to Room Temp (RT) | 0 °C to RT | RT to 80 °C |
| Substrate Profile | Aliphatic amines, moisture-sensitive chlorides | Water-soluble amines, green chemistry | Sterically hindered amines, anilines |
| Primary Risk | Bis-sulfonylation | Sulfonyl chloride hydrolysis | Side reactions, harsh workup |
Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . By following the specific sequential washing steps, you inherently remove unreacted starting materials and byproducts, ensuring that the final isolated organic layer contains only the target compound.
Protocol A: Anhydrous Synthesis (For Moisture-Sensitive Substrates)
Use this method for highly reactive sulfonyl chlorides or when dealing with substrates prone to hydrolysis.
-
Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Dissolve the primary amine (1.1 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM).
-
Temperature Control: Submerge the flask in an ice bath to reach 0 °C. Causality: Lowering the temperature suppresses the activation energy required for the secondary bis-sulfonylation reaction.
-
Addition: Dissolve the sulfonyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes[1].
-
Monitoring: Allow the reaction to warm to RT. Monitor via TLC. The reaction is self-validating when the ninhydrin-active amine spot disappears.
-
Targeted Workup:
-
Wash the organic layer with 1M HCl. (Validates purity by protonating and extracting any unreacted amine into the aqueous layer).
-
Wash with saturated aqueous NaHCO₃. (Validates purity by deprotonating and extracting any hydrolyzed sulfonic acid byproduct).
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].
-
Protocol B: Green Aqueous Synthesis (Modified Schotten-Baumann)
Use this method for water-soluble amines and to avoid chromatographic purification.
Caption: Step-by-step workflow for eco-friendly aqueous sulfonamide synthesis.
-
Aqueous Setup: In a round-bottom flask, dissolve the amine (1.0 equiv.) and Na₂CO₃ (1.2 equiv.) in distilled water at 0 °C[5].
-
Addition: Add the sulfonyl chloride (1.2 equiv.) portion-wise over 15 minutes. Note: The sulfonyl chloride will likely remain as a suspension.
-
Reaction: Stir vigorously at room temperature for 4–6 hours[5]. The vigorous stirring maximizes the surface area of the biphasic interface.
-
Isolation via Precipitation: Cool the mixture to 0 °C and slowly acidify with 10% aqueous HCl until the pH reaches 2.0[5].
-
Validation: The target sulfonamide will precipitate out of the aqueous solution. Filter the precipitate and wash thoroughly with cold water. The filtrate carries away the unreacted amine (as a soluble hydrochloride salt) and the Na₂CO₃, leaving highly pure sulfonamide on the filter paper[6].
References
-
MDPI. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives". MDPI.[Link]
-
ACS Publications. "Building a Sulfonamide Library by Eco-Friendly Flow Synthesis". ACS.[Link]
-
ResearchGate. "A Facile, Environmentally Benign Sulfonamide Synthesis in Water". ResearchGate.[Link]
-
Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review". CBI Journal.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cbijournal.com [cbijournal.com]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"resolving solubility issues with 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide in assays"
Technical Support Center: 4-Chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Welcome to the technical support guide for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common solubility challenges encountered during in vitro and cell-based assays. As a novel chemical entity, this compound exhibits physicochemical properties characteristic of many modern drug discovery candidates: high hydrophobicity and, consequently, low aqueous solubility. This guide provides field-proven insights and validated protocols to ensure reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial queries regarding the handling of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?
A: You have likely encountered a phenomenon known as "solvent shock" or precipitation due to supersaturation. Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is drastically lower in aqueous media.[1] When a concentrated DMSO stock is rapidly diluted into a buffer, localized regions of high compound concentration are formed where the solvent is still mostly DMSO. As the DMSO rapidly disperses, the aqueous environment can no longer sustain the compound's dissolved state, causing it to crash out of solution. This process is related to the difference between kinetic and thermodynamic solubility.[2][3][4] The initial dissolved state in your DMSO stock is stable, but the supersaturated state created upon dilution into buffer is thermodynamically unstable, leading to rapid precipitation.[2][5]
Q2: What is the best solvent for preparing a primary stock solution?
A: For most in vitro applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution of a hydrophobic compound like this benzenesulfonamide derivative.[6][7][8] DMSO is a powerful solvent for a wide range of organic molecules and is miscible with aqueous assay buffers.[6] However, it is critical to use anhydrous DMSO, as it is hygroscopic and absorbed water can decrease the long-term solubility of your compound in the stock solution.[9][10]
Q3: What is the maximum concentration of DMSO I can have in my cell-based assay?
A: The final concentration of DMSO in your assay is critical, as it can impact cell health and even assay results. While the tolerance is cell-line dependent, a general best practice is to keep the final DMSO concentration at or below 0.5%.[11][12] Many cell lines can tolerate up to 1%, but this should be validated.[6][13] Concentrations of 2-5% and higher are often cytotoxic and can significantly inhibit cell proliferation.[6][11][13] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal impact on cell physiology.[14][15] | Ideal for sensitive assays or long-term incubation studies. |
| 0.1% - 0.5% | The most commonly used range; tolerated by a majority of robust cell lines for standard assay durations (24-72h).[11] | Recommended starting point. Validate for your specific cell line and assay. |
| 0.5% - 1.0% | Potential for cell stress or off-target effects in sensitive cell lines.[6][13] Cell viability may be reduced. | Use with caution and only after thorough validation. |
| > 1.0% | Often cytotoxic, can inhibit cell growth, and may interfere with assay components or compound activity.[6][11][13][14] | Avoid unless absolutely necessary and proven to be non-interfering. |
Q4: How can I be sure my compound is fully dissolved in the stock solution?
A: Visual inspection is the first step; the solution should be clear and free of any visible particulates. To aid dissolution, you can use gentle warming (e.g., a 37°C water bath) and sonication.[1][9] However, avoid excessive heat, which could degrade the compound. After dissolving, it is good practice to centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully transfer the supernatant to a new, clean vial. This will pellet any microscopic, undissolved particulates that are not visible to the naked eye.
Section 2: Troubleshooting Guide - Resolving Common Assay Failures
This section provides a structured approach to diagnosing and solving solubility-related problems during your experiments.
Scenario 1: Compound precipitates during dilution or at the start of the assay.
This is the most frequent manifestation of poor solubility. The workflow below provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for addressing compound precipitation.
Scenario 2: Assay results are highly variable or not reproducible.
A: Inconsistent results are often a sign of partial or variable precipitation. Even if not clearly visible, microscopic precipitates can form, effectively lowering the concentration of the dissolved, active compound in a non-uniform way across your assay plates.
-
Underlying Cause: The final assay concentration may be hovering at the very edge of the compound's kinetic solubility limit.[16] Small variations in temperature, incubation time, or pipetting technique can push the equilibrium towards precipitation in some wells but not others.
-
Solution:
-
Confirm Solubility Under Assay Conditions: Perform a solubility test in your final assay buffer. Prepare a dilution series of your compound, incubate under the exact time and temperature conditions of your assay, then centrifuge the plate/tubes and measure the concentration of the supernatant (e.g., by HPLC-UV). This will determine the true soluble concentration.
-
Reduce Final Concentration: If possible, lower the working concentration of the compound to a level well below its measured solubility limit in the assay media.
-
Implement Advanced Strategies: If a high concentration is required, use the advanced strategies outlined in the workflow above (co-solvents, pH adjustment, excipients) to increase the solubility margin.[17][18][19]
-
Scenario 3: Compound precipitates over the course of a long-term (>4 hours) assay.
A: This indicates that while the initial dilution may have created a kinetically soluble supersaturated solution, it is not thermodynamically stable over time.[2] Over the incubation period, the compound slowly nucleates and precipitates, converting from the amorphous, high-energy state to a more stable, less soluble crystalline form.[5][16]
-
Solution:
-
Stability-Indicating Assay: Your primary goal is to maintain solubility for the duration of the experiment. The strategies of using co-solvents or other excipients like cyclodextrins or surfactants are particularly useful here, as they can help stabilize the supersaturated state.[20][21]
-
Use of Precipitation Inhibitors: Polymers such as HPMC or PVP have been shown to act as precipitation inhibitors, though their use must be carefully validated in your specific assay.[21]
-
Re-evaluate Assay Endpoint: If feasible, consider if a shorter assay endpoint could provide the necessary data before significant precipitation occurs.
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for best practices in handling 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a reliable, high-concentration primary stock solution.
Materials:
-
4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide (assume MW = 381.89 g/mol )
-
Anhydrous DMSO (Biotechnology Grade)
-
Analytical balance
-
Amber glass vial or clear vial wrapped in foil
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Equilibration: Allow the vial of the compound and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric water.[12]
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 381.89 g/mol * 1000 mg/g = 3.82 mg
-
-
Weighing: Accurately weigh approximately 3.82 mg of the compound and transfer it to a clean, labeled amber vial. Record the exact weight.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For example, if you weighed exactly 3.82 mg, add 1.0 mL of DMSO. Vortex vigorously for 1-2 minutes.
-
Physical Assistance: If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.[1] Gentle warming to 37°C can also be applied.
-
Clarification: Centrifuge the vial at >10,000 x g for 5 minutes to pellet any insoluble micro-particles.
-
Storage: Carefully transfer the clear supernatant to a new, tightly-capped amber vial. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12][22] Store at -20°C or -80°C for long-term stability.[22][23]
Protocol 2: Step-wise Dilution for Cell-Based Assays
Objective: To dilute the DMSO stock into aqueous cell culture medium while minimizing precipitation.
Procedure:
-
Preparation: Pre-warm the cell culture medium to 37°C.[1]
-
Intermediate Dilution: First, create an intermediate dilution of your stock in DMSO or in cell culture medium. This step helps to gradually lower the compound concentration. For example, dilute your 10 mM stock 1:10 in fresh DMSO to get a 1 mM solution.
-
Final Dilution (Dropwise Addition): While gently vortexing or swirling the pre-warmed medium, add the intermediate stock solution dropwise or slowly.[1][24] This gradual introduction helps prevent localized supersaturation.
-
Mixing and Use: Mix gently by inverting the tube or pipetting up and down. Do not vortex vigorously as this can sometimes promote precipitation. Visually inspect the solution for any signs of cloudiness or precipitate before adding it to your cells. Use the freshly prepared solution immediately.
Protocol 3: Assessing Compound Stability in Assay Media
Objective: To determine if the compound remains soluble and chemically stable under the specific conditions and duration of your assay.
Procedure:
-
Prepare Samples: Prepare your compound in the final assay buffer at three concentrations (low, medium, high). Also, prepare a "time zero" (T=0) sample set that will be processed immediately.
-
Incubation: Incubate the test samples under the exact conditions of your assay (e.g., 37°C, 5% CO₂, 24 hours).
-
Sample Processing:
-
At T=0 and at the final time point (e.g., T=24h), take an aliquot from each sample.
-
Centrifuge the aliquots at high speed to pellet any precipitate.
-
Carefully collect the supernatant.
-
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.
-
Analysis:
-
Solubility Assessment: Compare the measured concentration at T=24h to the nominal (intended) concentration. A significant drop indicates precipitation.
-
Stability Assessment: Compare the measured concentration in the T=24h sample to the T=0 sample. A decrease suggests chemical degradation. The International Council for Harmonisation (ICH) guidelines provide a framework for stability testing.[25][26]
-
Section 4: Advanced Solubility Enhancement
When standard methods are insufficient, these strategies can be employed. Always validate that the chosen method does not interfere with your assay's biology or detection system.
Caption: Decision tree for selecting an advanced solubility strategy.
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase its capacity to dissolve hydrophobic compounds.[17][27] Common examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG-400).[17] Start with low percentages (1-5%) and validate for assay compatibility.
-
pH Adjustment: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the buffer to favor the charged (more soluble) form.[1][17][27] Since benzenesulfonamides can be weakly acidic, increasing the pH to a slightly alkaline condition may improve solubility. This must be balanced with the pH requirements of your assay.
-
Excipients and Carriers:
-
Surfactants: Non-ionic surfactants like Tween-80 or Poloxamer 188 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[17][28][29] These are more suitable for biochemical assays than cell-based ones.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[18][20]
-
Bovine Serum Albumin (BSA): For cell-free assays, adding BSA (0.1-1%) can help solubilize "sticky" compounds by providing a protein carrier.[28][29]
-
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]
-
ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Almeida, L. S., et al. (2020). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 31(6), 648–654. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Valledor, A. F., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
-
Al-Adham, I. S. I., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. BioMed Research International, 2023, 8873351. [Link]
-
MDPI. (n.d.). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. [Link]
-
Varma, T. S., & Gavhane, Y. N. (2024). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics, 14(3), 205-214. [Link]
-
SlidePlayer. (n.d.). Mechanism of Precipitation (how particles are formed?). [Link]
-
Kumar, S., & Sothilingam, H. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 8(2), 85. [Link]
-
PubChem. (n.d.). 4-Chloro-N-{3-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide. [Link]
-
Park, K. (n.d.). Assay and Stability Testing. [Link]
-
NextSDS. (n.d.). 4-CHLORO-N-(PHENOXY-PHENYL-METHYLENE)-BENZENESULFONAMIDE — Chemical Substance Information. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
de Zwart, M., et al. (2012). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 14(2), 316–323. [Link]
-
MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Darke, S., et al. (2016). Mechanisms of precipitate formation during the purification of an Fc-fusion protein. Biotechnology and Bioengineering, 113(3), 577–586. [Link]
-
Bentham Science Publishers. (n.d.). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. [Link]
-
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Oxford Academic. (n.d.). Precipitation: Structures and Mechanisms. [Link]
-
Zhang, Y., et al. (2021). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 13(10), 1541. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. [Link]
-
Czigle, S., et al. (2018). Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity. Pharmaceutics, 10(3), 108. [Link]
-
Lab Manager. (2023, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
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ResearchGate. (n.d.). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model | Request PDF. [Link]
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US Pharmacopeia (USP). (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. [Link]-for-compounded-preparations.pdf)
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"minimizing side products in the synthesis of N-phenylethyl benzenesulfonamides"
Welcome to the Technical Support Center for the synthesis of N-phenylethyl benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to minimize side products and optimize your synthetic outcomes.
Introduction
The synthesis of N-phenylethyl benzenesulfonamides is a cornerstone reaction in medicinal chemistry, forming the backbone of numerous biologically active compounds. The most common method for this synthesis is the reaction of 2-phenylethylamine with benzenesulfonyl chloride.[1] While seemingly straightforward, this reaction is often plagued by the formation of side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of the reaction, detailed protocols, and strategies to mitigate the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing N-phenylethyl benzenesulfonamide?
A1: The most common method is the nucleophilic substitution reaction between 2-phenylethylamine and benzenesulfonyl chloride, often conducted under Schotten-Baumann conditions.[2] The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct.[3]
Q2: What are the most common side products in this synthesis?
A2: The two most prevalent side products are:
-
N,N-bis(phenylsulfonyl)phenylethylamine (Di-sulfonylation product): This occurs when the initially formed N-phenylethyl benzenesulfonamide is deprotonated and reacts with a second molecule of benzenesulfonyl chloride.[3]
-
Benzenesulfonic acid (Hydrolysis product): This forms when benzenesulfonyl chloride reacts with water present in the reaction mixture.[4]
Q3: How does water affect the reaction?
A3: Water is detrimental to the reaction in two ways. Firstly, it hydrolyzes the starting material, benzenesulfonyl chloride, to the unreactive benzenesulfonic acid, which reduces the overall yield.[3] Secondly, the presence of water can complicate the workup and purification steps. Therefore, maintaining anhydrous conditions is crucial for a successful synthesis.
Q4: What is the role of the base in this reaction?
A4: The base plays a critical role in neutralizing the HCl generated during the reaction.[5] If left unneutralized, the HCl would protonate the starting 2-phenylethylamine, rendering it non-nucleophilic and halting the reaction. Pyridine is a commonly used base that can also act as a nucleophilic catalyst, activating the sulfonyl chloride.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-phenylethyl benzenesulfonamides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Hydrolyzed Benzenesulfonyl Chloride: The sulfonyl chloride has been deactivated by moisture.[4] 2. Protonated Amine: The base is not effectively neutralizing the HCl byproduct. 3. Low Reaction Temperature: The reaction rate is too slow. | 1. Use a fresh bottle of benzenesulfonyl chloride or purify it before use. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Ensure the correct stoichiometry of the base is used (typically 1.1-1.5 equivalents). 3. While the initial addition should be at a low temperature to control the exotherm, the reaction can be allowed to slowly warm to room temperature and stirred for a longer duration.[6] |
| Significant Amount of Di-sulfonylation Product | 1. Excess Benzenesulfonyl Chloride: Using more than one equivalent of the sulfonyl chloride.[3] 2. High Reaction Temperature: Elevated temperatures can favor the second sulfonylation. 3. Choice of Base: A strong, non-nucleophilic base might favor di-sulfonylation. | 1. Use a 1:1 molar ratio of 2-phenylethylamine to benzenesulfonyl chloride, or a slight excess of the amine. 2. Maintain a low reaction temperature (0 °C) during the addition of the sulfonyl chloride. 3. Consider using pyridine, which can act as a nucleophilic catalyst and may favor the mono-sulfonylation product.[5] |
| Presence of a Polar Byproduct (Benzenesulfonic Acid) | 1. Water in the Reaction Mixture: Contamination with water leads to hydrolysis.[3] 2. Use of Protic Solvents: Solvents like ethanol or methanol can contain trace amounts of water. | 1. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). |
| Reaction Mixture Turns Yellow/Brown | 1. Impure Starting Materials: Impurities in the 2-phenylethylamine or benzenesulfonyl chloride. 2. Side Reactions at High Temperatures: Decomposition or other side reactions may be occurring. | 1. Ensure the purity of your starting materials. Consider purifying them before use. 2. Maintain strict temperature control throughout the reaction. |
| Difficult Purification | 1. Similar Polarity of Products: The desired product and the di-sulfonylation byproduct may have similar polarities, making chromatographic separation challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) is often effective. 2. If the product is a solid, recrystallization can be a highly effective purification method. |
Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.
Main Reaction: N-Sulfonylation
The synthesis of N-phenylethyl benzenesulfonamide proceeds through a nucleophilic acyl substitution-like mechanism.
Caption: Mechanism of N-phenylethyl benzenesulfonamide formation.
Side Reaction 1: Di-sulfonylation
The di-sulfonylation occurs when the product of the main reaction is deprotonated and acts as a nucleophile towards another molecule of benzenesulfonyl chloride.
Caption: Mechanism of benzenesulfonyl chloride hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of N-(2-phenylethyl)benzenesulfonamide
[1] Materials:
-
2-phenylethylamine
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-phenylethylamine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Add benzenesulfonyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Analytical Monitoring by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration.
Data Presentation
The choice of base can significantly impact the yield and purity of the final product. Below is a summary of expected outcomes based on the choice of base.
| Base | Relative Basicity (pKa of conjugate acid) | Nucleophilicity | Expected Outcome | Potential Issues |
| Pyridine | ~5.2 [5] | Moderate | Good yields of mono-sulfonamide. Can act as a nucleophilic catalyst. [6] | Can be difficult to remove during workup due to its water solubility. |
| Triethylamine (TEA) | ~10.7 | Low (sterically hindered) | Good yields. Primarily acts as an acid scavenger. | May lead to slightly higher levels of di-sulfonylation compared to pyridine under certain conditions. |
| Aqueous NaOH | ~15.7 (H₂O) | High (OH⁻) | Can be effective, especially in Schotten-Baumann conditions. [7] | Increases the risk of benzenesulfonyl chloride hydrolysis. [4] |
Visualization of Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
Technical Support Center: Method Refinement for Consistent Results with 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Welcome to the technical support center for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges, refine your methodology, and achieve consistent, high-quality results in your synthesis, purification, and analysis of this chiral sulfonamide.
Introduction: Understanding the Molecule
The target molecule, 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, is a chiral sulfonamide. Its synthesis and purification present several challenges that require careful control of experimental parameters. The core structure consists of a substituted benzenesulfonyl chloride moiety and the chiral amine, 1-phenylethylamine. This guide will deconstruct the process into key stages, addressing potential pitfalls at each step from precursor synthesis to final characterization.
Part 1: Synthesis of the Sulfonyl Chloride Precursor
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: My chlorosulfonation of 2-chloro-1-ethoxybenzene is giving a low yield. What are the likely causes?
A1: Low yields in chlorosulfonation reactions are often due to several factors:
-
Reagent Quality: Chlorosulfonic acid is highly reactive and susceptible to hydrolysis. Always use a fresh bottle and handle it under anhydrous conditions.
-
Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to the formation of undesired side products, including sulfones. It is crucial to add the substrate dropwise to the chlorosulfonic acid at a low temperature (typically 0-5 °C)[1].
-
Reaction Time and Quenching: Insufficient reaction time may lead to incomplete conversion. Conversely, prolonged reaction at elevated temperatures can cause degradation. The workup procedure is also critical; the reaction mixture should be quenched by slowly pouring it onto crushed ice to precipitate the sulfonyl chloride product and minimize hydrolysis[2].
Q2: I'm observing multiple spots on my TLC plate after the sulfonyl chloride synthesis. What are these byproducts?
A2: The primary byproducts in this reaction are typically isomers and sulfones. The ethoxy group is an ortho-, para-director. While the para-position is blocked by the chlorine atom, sulfonation could potentially occur at the ortho position to the ethoxy group, leading to isomeric sulfonyl chlorides. Dimerization to form a sulfone is also a common side reaction, especially if the reaction temperature is too high[3].
Part 2: The Sulfonamide Coupling Reaction
The formation of the sulfonamide bond by reacting 4-chloro-3-ethoxybenzenesulfonyl chloride with 1-phenylethylamine is the central step of the synthesis. Achieving high conversion and minimizing side reactions is paramount.
Troubleshooting Guide: Sulfonamide Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: The precursor may have hydrolyzed to the unreactive sulfonic acid due to moisture exposure.[4][5] | 1. Use freshly prepared or purified sulfonyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride can result in unreacted starting material. | 2. Typically, a slight excess (1.1-1.2 equivalents) of the amine is used. Verify the purity of your starting materials to ensure accurate molar calculations. | |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | 1. Water in the Reaction: Trace amounts of water will hydrolyze the sulfonyl chloride.[5] | 1. Use anhydrous solvents (e.g., Dichloromethane, THF) and oven-dried glassware. The base used (e.g., triethylamine, pyridine) should also be dry. |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Incorrect Stoichiometry: Using an excess of sulfonyl chloride can lead to the reaction of the sulfonamide N-H with a second molecule of sulfonyl chloride. | 1. Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride.[5] |
| 2. Strong Base/High Temperature: These conditions can deprotonate the newly formed sulfonamide, facilitating a second sulfonylation. | 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Use a non-nucleophilic base like triethylamine rather than a stronger base if di-sulfonylation is a major issue. |
Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Part 3: Managing Stereochemistry
The use of chiral 1-phenylethylamine introduces stereochemistry into the final molecule. If racemic 1-phenylethylamine is used, the product will be a 1:1 mixture of two diastereomers: (R)-1-phenylethylamine-derived and (S)-1-phenylethylamine-derived sulfonamides.
Frequently Asked Questions (FAQs): Stereochemistry
Q1: What is the difference between using racemic and enantiopure 1-phenylethylamine?
A1:
-
Racemic Amine: Using (±)-1-phenylethylamine will result in a mixture of two diastereomers. These diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated.[6][7]
-
Enantiopure Amine: Using enantiopure (R)- or (S)-1-phenylethylamine will yield a single enantiomer of the final product, simplifying purification and analysis. However, enantiopure starting materials are more expensive.
Q2: How can I separate the diastereomers if I start with racemic amine?
A2: Since diastereomers have different physical properties, they can be separated by standard laboratory techniques:
-
Column Chromatography: This is the most common method. The different polarities of the diastereomers will lead to different retention times on a silica gel column.
-
Fractional Crystallization: If the product is crystalline, it may be possible to find a solvent system where one diastereomer is significantly less soluble than the other, allowing for separation by recrystallization. This often requires extensive screening of solvents.[8]
Q3: How do I determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of my product?
A3: This is typically done using a chiral chromatographic method. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred techniques.[9][10][11][12] These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer (or diastereomer), resulting in separate peaks that can be quantified.
Part 4: Purification of the Final Product
Obtaining a highly pure product is crucial for accurate biological testing and characterization. Recrystallization and column chromatography are the primary methods for purifying solid sulfonamides.
Troubleshooting Guide: Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "Oils Out" During Recrystallization | 1. High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid.[13] | 1. Consider a preliminary purification by column chromatography before attempting recrystallization. |
| 2. Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound. | 2. Choose a lower-boiling point solvent or a solvent mixture. Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[13][14][15] | |
| 3. Cooling Too Quickly: Rapid cooling can prevent the formation of a stable crystal lattice. | 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[13] | |
| Low Recovery After Recrystallization | 1. Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leaving a significant amount of product in the filtrate.[13] | 1. Use the minimum amount of boiling solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent and allow it to cool again. |
| 2. Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures. | 2. Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. An anti-solvent system (e.g., dissolving in ethanol and adding water until cloudy) can be effective.[16] | |
| No Crystals Form | 1. Supersaturation: The solution is concentrated, but crystal nucleation has not initiated. | 1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[13] |
| 2. Solution is Too Dilute: Not enough product is present to reach saturation upon cooling. | 2. Carefully evaporate some of the solvent to increase the concentration. |
Part 5: Analytical Characterization
Confirming the identity, purity, and stereochemistry of the final compound is a critical final step.
Frequently Asked Questions (FAQs): Analysis
Q1: What are the expected signals in the ¹H NMR spectrum?
A1: You should expect to see characteristic signals for each part of the molecule:
-
Aromatic Protons: Multiple signals in the aromatic region (approx. 7.0-8.0 ppm).
-
Ethoxy Group: A triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.1 ppm.
-
Phenylethyl Group: Signals for the phenyl group protons, a quintet or multiplet for the CH, and a doublet for the CH₃.
-
N-H Proton: A broad singlet or doublet, the chemical shift of which can be concentration-dependent. This signal will disappear upon D₂O exchange.
Q2: What key stretches should I look for in the IR spectrum?
A2: The key functional groups will give rise to characteristic absorption bands:
-
N-H Stretch: A peak in the range of 3200-3300 cm⁻¹.
-
S=O Stretches: Two strong absorption bands, typically around 1320-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric).[17]
-
C-O Stretch (Aromatic Ether): A stretch around 1250 cm⁻¹.
Q3: How do I develop an HPLC method for purity analysis?
A3: A reverse-phase HPLC method is a good starting point.
-
Column: A C18 column is standard.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 226-254 nm).[9]
Q4: What about a chiral HPLC method?
A4: For separating the diastereomers or enantiomers, a chiral stationary phase (CSP) is required.
-
Columns: Polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are highly effective for a wide range of compounds, including sulfonamides.[11][12]
-
Mobile Phase: For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For SFC, supercritical CO₂ with an alcohol modifier is used.[11][18] Additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape.
Recommended HPLC Screening Conditions
| Parameter | Normal Phase HPLC | Chiral HPLC / SFC |
| Column | C18, 5 µm, 4.6 x 150 mm | Amylose or Cellulose-based CSP, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water + 0.1% TFAB: Acetonitrile + 0.1% TFA | Hexane/Isopropanol (e.g., 90:10 v/v) or CO₂/Methanol (SFC) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min (HPLC) or 3.0 mL/min (SFC) |
| Temperature | 30 °C | 25 °C |
| Detection | UV at 230 nm | UV at 230 nm |
Experimental Protocols
Protocol 1: General Synthesis of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
-
Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (±)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: In a separate flask, dissolve 4-chloro-3-ethoxybenzenesulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[5]
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[4]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Recrystallization of the Final Product
-
Solvent Selection: Place a small amount of crude product in a test tube and test for solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.[14]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[13]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
References
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (URL: )
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC. (URL: [Link])
- Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis - Benchchem. (URL: )
- Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem. (URL: )
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir - ACS Publications. (URL: [Link])
-
Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (URL: [Link])
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 - Verlag der Zeitschrift für Naturforschung. (URL: [Link])
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. (URL: [Link])
- Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine - Benchchem. (URL: )
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (URL: )
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - ResearchGate. (URL: [Link])
- Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers - Benchchem. (URL: )
-
Determination of Sulfonamides by NMR Spectroscopy - YAKHAK HOEJI - KoreaScience. (URL: [Link])
-
Identification of sulfonamides by NMR spectroscopy - PubMed. (URL: [Link])
-
4.4: Experiment 3 Notes - Chemistry LibreTexts. (URL: [Link])
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed. (URL: [Link])
-
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (URL: [Link])
-
Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects - ACS Publications. (URL: [Link])
-
Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF - ResearchGate. (URL: [Link])
-
Optical Resolution of (-)-1-Phenylethylamine Sources of Error : r/chemhelp - Reddit. (URL: [Link])
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: [Link])
-
Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (URL: [Link])
-
Synthesis of 4-chlorobenzenesulfonyl chloride - PrepChem.com. (URL: [Link])
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. (URL: [Link])
-
4-Chloro-N-{3-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide - PubChem. (URL: [Link])
- CAS 93100-99-3: 4-Chloro-N-[(2Z)-1-(2-phenylethyl) - CymitQuimica. (URL: https://www.cymitquimica.com/base/cas/93100-99-3)
-
Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents - PubMed. (URL: [Link])
-
Stereochemistry - Stereoelectronics. (URL: [Link])
-
Synthesis and Amination of 4-Chloro-3-quinolinesulfonyl Chloride - R Discovery. (URL: [Link])
-
4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC - NIH. (URL: [Link])
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: [Link])
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (URL: [Link])
-
Supporting Information - Rsc.org. (URL: [Link])
-
Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (URL: [Link])
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (URL: )
-
(PDF) 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide - ResearchGate. (URL: [Link])
-
4-Chloro-N-(3-chloro-phen-yl)benzene-sulfonamide - PubMed. (URL: [Link])
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. (URL: [Link])
-
Preparation of 4-chloro-3-nitrobenzenesulfonic acid - PrepChem.com. (URL: [Link])
Sources
- 1. 4-Chloro-N-(3-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. reddit.com [reddit.com]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
"troubleshooting unexpected spectral data for substituted benzenesulfonamides"
Welcome to the Technical Support Center for Spectral Analysis . As a Senior Application Scientist, I frequently encounter researchers struggling with the spectroscopic characterization of substituted benzenesulfonamides. Due to their unique electronic properties, hydrogen-bonding capabilities, and complex gas-phase behaviors, these pharmacophores often yield spectral data that appears "anomalous" at first glance.
This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry driving these anomalies and provide self-validating experimental protocols to definitively prove your molecular structures.
Diagnostic Triage Workflow
Before diving into specific instrumentation, use the following logical workflow to isolate the root cause of your spectral anomaly.
Diagnostic triage workflow for benzenesulfonamide spectral anomalies.
Module 1: Nuclear Magnetic Resonance (NMR) Anomalies
Q: Why is the sulfonamide N-H proton signal drastically broadened or entirely missing in my ¹H NMR spectrum? The Causality: The nitrogen atom (¹⁴N) possesses a nuclear spin of I = 1, giving it a quadrupole moment. This leads to highly efficient quadrupolar relaxation, which inherently broadens the signals of attached protons. Furthermore, the acidic benzenesulfonamide N-H proton is highly susceptible to intermediate-rate chemical exchange with trace moisture in the solvent or through intermolecular hydrogen bonding. When the exchange rate is comparable to the NMR timescale, the signal broadens into the baseline.
Protocol: Solvent-Exchange & Temperature Modulation This self-validating system forces the exchange rate to extremes (either very fast or very slow) to recover the signal.
-
Solvent Selection: Switch your sample from CDCl₃ (where H-bonding and aggregation are prominent) to a strongly hydrogen-bond-accepting solvent like DMSO-d₆. DMSO disrupts intermolecular sulfonamide dimers by forming strong solvent-solute hydrogen bonds, effectively "locking" the proton and sharpening the N-H signal (typically resolving between δ 8.5 - 11.5 ppm).
-
Desiccation: Filter the NMR sample through a small plug of activated basic alumina directly into the NMR tube to eliminate trace D₂O that facilitates proton exchange.
-
Variable-Temperature (VT) NMR: If broadening persists, lower the probe temperature (e.g., to 273 K). Cooling slows down the chemical exchange process relative to the NMR timescale, allowing the N-H peak to resolve into a sharp singlet.
Q: I am observing duplicate signals for my substituted benzenesulfonamide, suggesting a mixture, but LC-MS shows >99% purity. Are these rotamers? The Causality: Yes. Substituted benzenesulfonamides, particularly those with bulky N-alkyl or N-aryl groups, exhibit restricted rotation around the S-N bond. The delocalization of the nitrogen lone pair into the strongly electron-withdrawing sulfonyl group imparts partial double-bond character to the S-N bond. This steric and electronic hindrance results in distinct conformational isomers (rotamers) that are stable on the NMR timescale, as highlighted in [1].
Protocol: EXSY (Exchange Spectroscopy) Validation
-
Setup: Acquire a 2D NOESY/EXSY spectrum at ambient temperature with a mixing time ( τm ) of 300–500 ms.
-
Analysis: Examine the cross-peaks between the duplicated signals. If the cross-peaks have the same phase as the diagonal peaks, this proves chemical exchange between two rotameric states (EXSY) rather than spatial proximity (NOE).
-
VT-NMR Confirmation: Heat the sample (e.g., 330–350 K in DMSO-d₆). As thermal energy overcomes the rotational energy barrier, the duplicate signals will coalesce into a single, time-averaged peak, definitively proving the presence of rotamers rather than structural impurities.
Module 2: Mass Spectrometry (MS) Fragmentation Anomalies
Q: In negative-ion mode ESI-MS/MS, my benzenesulfonamide derivative shows a massive neutral loss of 64 Da and a fragment at m/z 92. What drives this? The Causality: The loss of 64 Da corresponds to the neutral elimination of sulfur dioxide (SO₂). This is a highly characteristic gas-phase fragmentation pathway for deprotonated benzenesulfonamides upon collisional activation[2][3]. Following the SO₂ extrusion, the molecule undergoes an intramolecular hydrogen transfer to form an anilide anion (m/z 92 for an unsubstituted N-phenyl group)[2].
However, if you are working with N-acyl aromatic sulfonamides, the molecule may undergo a complex "Smiles-type rearrangement" where the carbonyl oxygen attacks the arylsulfonyl ipso position, leading to a phenoxide ion (m/z 93) instead of the expected anilide[3][4].
CID fragmentation pathways showing SO2 elimination vs. Smiles-type rearrangement.
Protocol: MS/MS Fragmentation Mapping
-
Precursor Isolation: Isolate the[M-H]⁻ precursor ion in the quadrupole (isolation width 1.0 m/z).
-
Collision-Induced Dissociation (CID): Apply a collision energy ramp (e.g., 10–40 eV) using N₂ or Ar as the collision gas.
-
Diagnostic Ion Monitoring: Monitor for the[M-H-64]⁻ product ion. If studying N-acyl derivatives, specifically monitor for the phenoxide ion fragment to validate the Smiles-type rearrangement.
-
Isotope Labeling (Definitive Validation): To definitively prove a Smiles rearrangement over standard cleavage, synthesize an ¹⁸O-labeled derivative at the carbonyl position. Tracking the +2 Da mass shift into the phenoxide fragment will unambiguously map the oxygen transfer[4].
Module 3: Infrared (IR) Spectroscopy Shifts
Q: The literature states sulfonamides absorb around 1340 cm⁻¹ and 1160 cm⁻¹, but my substituted benzenesulfonamides are shifted significantly. Is my compound incorrect? The Causality: Not necessarily. The S=O asymmetric and symmetric stretching frequencies are highly sensitive to both their electronic environment and their physical state[5][6]. Electron-withdrawing groups (EWGs) on the benzene ring increase the S=O bond order, shifting the absorption to higher wavenumbers. Conversely, strong intermolecular hydrogen bonding in the solid state or unintended metal complexation (e.g., with Zinc) will lengthen the S=O bond, shifting these bands to lower energies[7].
Quantitative Data: Expected IR Spectral Ranges
| Vibrational Mode | General Arylsulfonamides (cm⁻¹) | Substituted Benzenesulfonamides (cm⁻¹) | Environmental Sensitivity |
| N-H Stretch (Primary) | 3390 – 3323 | 3459 – 3338 | High (H-bonding lowers frequency) |
| N-H Stretch (Secondary) | 3279 – 3229 | 3349 – 3144 | High (H-bonding lowers frequency) |
| S=O Asymmetric Stretch | 1344 – 1317 | 1320 – 1310 | Moderate (EWG increases frequency) |
| S=O Symmetric Stretch | 1187 – 1147 | 1155 – 1143 | Moderate (Metal binding lowers freq.) |
| S-N Stretch | 924 – 906 | 914 – 895 | Low (Structural backbone) |
(Data synthesized from [5] and [6])
Protocol: Solid-State vs. Solution IR Analysis This protocol isolates electronic substituent effects from physical lattice effects.
-
Solid-State (ATR-FTIR): Acquire the spectrum of the neat crystalline powder. Note the exact wavenumbers of the S=O and N-H stretches, which are heavily influenced by crystal lattice H-bonding.
-
Solution-State (Transmission): Dissolve the compound in a non-polar, IR-transparent solvent (e.g., CHCl₃) at a highly dilute concentration (< 0.01 M) to break all intermolecular H-bonds. Acquire the spectrum using a liquid cell.
-
Data Comparison: Overlay the spectra. A significant blue shift (higher wavenumber) of the N-H and S=O bands in the solution state confirms that your initial "anomalous" shifts were merely artifacts of solid-state hydrogen bonding, validating the structural integrity of your synthesized compound.
References
-
Gas-phase Fragmentations of Anions Derived From N-phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry. URL:[Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry (ACS Publications). URL: [Link]
-
Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. National Institutes of Health (PMC). URL:[Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. URL: [Link]
-
Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry (ACS Publications). URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CID fragmentation of deprotonated N-acyl aromatic sulfonamides. Smiles-type and nitrogen-oxygen rearrangements | NIST [nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of chiral HPLC for separating enantiomers of N-(1-phenylethyl)benzenesulfonamide"
Welcome to the Chiral Chromatography Technical Support Center. This guide provides a comprehensive, causality-driven framework for developing, optimizing, and troubleshooting the enantiomeric separation of N-(1-phenylethyl)benzenesulfonamide. Designed for analytical scientists and drug development professionals, this resource synthesizes thermodynamic principles, structural causality, and self-validating experimental protocols.
Mechanistic Overview & Causality
To optimize a chiral separation, one must first understand the molecular interactions driving enantiorecognition. N-(1-phenylethyl)benzenesulfonamide features three critical structural elements:
-
The Sulfonamide Linkage (-NH-SO₂-): Acts as a strong hydrogen-bond donor (NH) and acceptor (SO₂).
-
Dual π -Systems: The benzenesulfonyl ring and the 1-phenylethyl ring provide rich electron clouds for π−π interactions.
-
Chiral Center: The steric bulk of the methyl group on the ethyl chain dictates the spatial orientation of the molecule.
The Causality of CSP Selection: Because of these features, polysaccharide-based Chiral Stationary Phases (CSPs)—specifically derivatized amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate))—are the gold standard. The carbamate linkages on the CSP provide complementary hydrogen-bonding sites, while the phenyl rings on the CSP engage in π−π stacking. The helical twist of the polysaccharide backbone creates a chiral cavity that discriminates between the (R) and (S) enantiomers based on the steric fit of the methyl group .
Method Development Workflow
The following logical workflow ensures a systematic approach to achieving baseline resolution ( Rs>1.5 ).
Chiral HPLC method development workflow for sulfonamide enantiomers.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure data integrity at every phase of the experiment.
Step 1: System Preparation and Equilibration
-
Action: Install a coated or immobilized polysaccharide CSP (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Purge the system with Hexane/Isopropanol (IPA) (90:10 v/v) at 1.0 mL/min.
-
Self-Validation Check: Monitor the UV baseline at 220 nm and 254 nm. Proceed to Step 2 only when the baseline drift is < 1 mAU over 10 minutes and system pressure is stable ( ± 2 bar).
Step 2: Sample Preparation
-
Action: Dissolve N-(1-phenylethyl)benzenesulfonamide to a concentration of 1.0 mg/mL strictly in the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Self-Validation Check: Visually confirm the absence of particulates. Inject a blank (mobile phase). If ghost peaks appear, troubleshoot solvent purity before injecting the sample.
Step 3: Void Volume Determination
-
Action: Inject 5 µL of a non-retained marker (e.g., 1,3,5-tri-tert-butylbenzene).
-
Self-Validation Check: Calculate the dead time ( t0 ). For a standard 250 x 4.6 mm column at 1.0 mL/min, t0 should be approximately 2.9 to 3.1 minutes. Deviations indicate flow rate errors or column channeling.
Step 4: Initial Screening & Additive Optimization
-
Action: Inject 10 µL of the analyte. Evaluate retention factor ( k ) and resolution ( Rs ). If peak tailing is observed (Asymmetry factor > 1.2), add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.
-
Self-Validation Check: Re-inject the sample. The addition of TFA should decrease the asymmetry factor to < 1.1 by masking residual silanols on the silica support .
Quantitative Data Summarization
The table below summarizes typical optimization metrics for N-(1-phenylethyl)benzenesulfonamide, demonstrating the causality of mobile phase and additive selection.
| Chiral Stationary Phase | Mobile Phase (v/v) | Additive | Ret. Time 1 (min) | Ret. Time 2 (min) | Resolution ( Rs ) | Peak Symmetry ( As ) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | None | 8.4 | 9.8 | 1.2 | 1.45 (Tailing) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 0.1% TFA | 8.2 | 10.1 | 2.1 | 1.05 (Optimal) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (85:15) | 0.1% TFA | 11.2 | 14.5 | 3.5 | 1.02 (Optimal) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 0.1% DEA | 8.5 | 9.2 | 0.8 | 1.80 (Severe) |
Data Interpretation: The transition from an amylose to a cellulose backbone often increases resolution for 1-phenylethyl derivatives due to a tighter chiral groove. Furthermore, basic additives (DEA) disrupt the hydrogen bonding of the weakly acidic sulfonamide, severely degrading peak shape.
Troubleshooting Guides & FAQs
Q1: I am observing severe peak tailing for N-(1-phenylethyl)benzenesulfonamide. How do I correct this? A: Peak tailing in normal-phase chiral HPLC is almost always caused by secondary interactions between the analyte and unendcapped, residual silanol groups on the silica support. Because the sulfonamide group is weakly acidic (pKa ~ 10), it can interact unfavorably with these sites. Solution: Incorporate an acidic modifier. Adding 0.1% Trifluoroacetic acid (TFA) or Acetic Acid to the mobile phase protonates the residual silanols, neutralizing their charge and eliminating the secondary electrostatic interactions . Do not use basic additives like Diethylamine (DEA), which are intended for basic amines.
Q2: The enantiomers are eluting as a single, broad peak ( Rs<0.5 ). What is the next logical step? A: A single broad peak indicates that the chiral selector is failing to discriminate between the enantiomers, or the elution strength of the mobile phase is too high, preventing sufficient partitioning into the chiral cavities. Solution:
-
Decrease Elution Strength: Reduce the percentage of the polar modifier (e.g., drop IPA from 10% to 5%).
-
Switch Modifiers: Switch from Isopropanol to Ethanol. Different alcohols alter the steric bulk and hydrogen-bonding network within the mobile phase, which directly impacts how the analyte enters the chiral cavity .
-
Change CSP: If an amylose-based column fails, switch to a cellulose-based column. The structural difference in the polymer backbone fundamentally alters the shape of the chiral recognition site.
Q3: My retention times are shifting, and the column pressure is steadily increasing. What is causing this? A: This is a classic symptom of column contamination or frit blockage. If the sample was dissolved in a solvent stronger than the mobile phase (e.g., pure THF or DMF) and injected into a Hexane-based system, the analyte or matrix impurities likely precipitated at the column head . Solution: Always dissolve your sample in the mobile phase to ensure thermodynamic compatibility. If you are using an immobilized CSP (e.g., Chiralpak IA/IB/IC), you can regenerate the column by flushing it with a strong solvent like DMF or THF, followed by Ethanol, as per the manufacturer's protocol . Warning: Never flush traditional coated CSPs with strong solvents, as this will irreversibly strip the chiral polymer from the silica.
Q4: How does column temperature affect the resolution of these enantiomers? A: Chiral recognition is a thermodynamically driven process. Lower temperatures generally increase the retention factor ( k ) and enhance enantioselectivity ( α ) because the enthalpic contribution ( ΔH ) to the chiral complex formation becomes more dominant. However, lower temperatures also increase mobile phase viscosity, which decreases mass transfer kinetics and leads to broader peaks (reduced efficiency) . Solution: Perform a temperature study between 15°C and 35°C. For N-(1-phenylethyl)benzenesulfonamide, if resolution is marginal at 25°C, dropping the temperature to 15°C often provides the necessary boost in selectivity, provided the system pressure remains within safe operational limits.
References
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. URL: [Link]
-
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health (NIH) PMC. URL: [Link]
-
Chiral HPLC Separations Guidebook. Phenomenex. URL: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. URL: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. URL: [Link]
A Comparative Guide to Cross-Validating the Mechanism of Action of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and cross-validate the mechanism of action of the novel compound, 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. By leveraging a multi-tiered, comparative experimental approach, this document outlines a self-validating system to build a robust understanding of the compound's biological activity.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse therapeutic applications.[1] These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3] The versatility of this chemical moiety necessitates a rigorous and systematic approach to characterizing the mechanism of action of any new derivative.
This guide will navigate the user through a logical progression of experiments, from broad initial screening to in-depth mechanistic studies, all while comparing the activity profile of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide against a panel of well-characterized benzenesulfonamide derivatives.
PART 1: Compound Profile and Comparator Selection
A critical first step in a comparative analysis is the careful selection of appropriate reference compounds. These comparators should possess known and diverse mechanisms of action to provide a clear context for the activity of the investigational compound.
Investigational Compound:
-
Name: 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
-
Structure: (A specific chemical structure would be inserted here if available)
-
Rationale for Investigation: The unique substitution pattern of a chloro group at the 4-position, an ethoxy group at the 3-position, and a chiral 1-phenylethyl group on the sulfonamide nitrogen suggests the potential for novel biological activity and target selectivity.
Proposed Comparator Panel:
| Compound | Class | Primary Mechanism of Action |
| Acetazolamide | Carbonic Anhydrase Inhibitor | Non-selective inhibition of carbonic anhydrase isoenzymes.[4] |
| Celecoxib | COX-2 Inhibitor | Selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. |
| Sulfamethoxazole | Antibacterial | Inhibition of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[1] |
| Alectinib | Kinase Inhibitor (ALK) | Potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). |
| PF-74 | HIV-1 Capsid Inhibitor | Binds to the HIV-1 capsid protein, interfering with viral replication.[5][6] |
This diverse panel will allow for a broad comparative analysis, helping to pinpoint the specific cellular pathways and molecular targets affected by 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
PART 2: Tier 1 - Initial Target Prediction and Broad Spectrum Screening
The initial tier of investigation aims to cast a wide net to identify potential biological activities and narrow down the field of possible mechanisms.
In Silico Target Prediction
Before embarking on wet-lab experiments, in silico molecular docking can provide valuable initial hypotheses.
Experimental Protocol: Molecular Docking
-
Protein Target Selection: Create a virtual library of protein targets known to be modulated by benzenesulfonamide derivatives. This should include, but not be limited to, various isoforms of carbonic anhydrase, COX-1 and COX-2, dihydropteroate synthase, a panel of kinases (e.g., TrkA, ALK), and the HIV-1 capsid protein.[2]
-
Ligand and Protein Preparation: Obtain or model the 3D structures of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide and the comparator compounds. Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Utilize a validated docking program (e.g., AutoDock Vina) to predict the binding affinity and pose of each compound within the active site of each protein target.[2]
-
Data Analysis: Analyze the docking scores (binding energies) and binding interactions (hydrogen bonds, hydrophobic interactions) for each compound-protein pair. A lower binding energy suggests a higher predicted affinity.[2]
Expected Outcome: This analysis will generate a ranked list of potential protein targets for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, providing a rationale for prioritizing subsequent experimental validation.
Caption: In Silico Target Prediction Workflow
Broad Spectrum Cell Viability Screening
This step assesses the cytotoxic or anti-proliferative effects of the compound across a diverse range of cell lines.
Experimental Protocol: Cell Viability Assay (MTT or similar)
-
Cell Line Panel: Select a panel of cell lines representing different cancer types (e.g., breast, lung, colon, glioblastoma) and at least one non-cancerous cell line for cytotoxicity comparison. Also, include relevant microbial strains (e.g., E. coli, S. aureus) if antimicrobial activity is suspected.
-
Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide and the comparator compounds for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Data Presentation: Comparative IC50 Values (µM)
| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Non-Cancerous (e.g., MCF-10A) | Microbial Strain 1 (e.g., E. coli) |
| Investigational Compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Acetazolamide | >100 | >100 | >100 | >100 |
| Celecoxib | Value | Value | Value | >100 |
| Sulfamethoxazole | >100 | >100 | >100 | Value |
| Alectinib | Value | Value | Value | >100 |
| PF-74 | >100 | >100 | >100 | >100 |
PART 3: Tier 2 - Focused Enzymatic and Cellular Assays
Based on the results from Tier 1, this section focuses on specific assays to confirm the initial "hits." For instance, if the investigational compound shows potent activity against cancer cell lines and the in silico data suggests kinase inhibition, the following assays would be prioritized.
Enzyme Inhibition Assays
Directly measuring the effect of the compound on the activity of a purified enzyme is a crucial step in mechanism of action validation.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Enzyme and Substrate: Use a purified recombinant kinase (e.g., TrkA) and its corresponding substrate.
-
Inhibitor Incubation: Pre-incubate the kinase with varying concentrations of the investigational compound and comparator kinase inhibitors.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: Measure the kinase activity using a suitable method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Data Presentation: Comparative Enzyme Inhibition (IC50, nM)
| Compound | Target Enzyme 1 (e.g., TrkA) | Target Enzyme 2 (e.g., Carbonic Anhydrase II) |
| Investigational Compound | Experimental Data | Experimental Data |
| Alectinib | Value | >10,000 |
| Acetazolamide | >10,000 | Value |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the investigational compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: The binding of a ligand (the compound) can stabilize the target protein, making it more resistant to heat-induced denaturation and precipitation.
-
Analysis: Separate the soluble and precipitated protein fractions by centrifugation. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Caption: Tier 2 Focused Assay Workflow
PART 4: Tier 3 - In-depth Mechanistic Cross-Validation
This final tier employs orthogonal approaches to provide unequivocal evidence for the proposed mechanism of action.
Downstream Signaling Pathway Analysis
If the compound is confirmed to be a kinase inhibitor, for example, it is essential to investigate its effects on the downstream signaling cascade.
Experimental Protocol: Western Blotting for Phosphoproteins
-
Cell Lysis: Treat cells with the investigational compound and a positive control inhibitor. Lyse the cells at different time points.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., p-AKT, p-ERK if the target is in the RTK pathway). Also, probe for the total protein levels as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation levels.
Caption: Example Kinase Signaling Pathway
Cellular Apoptosis Assay
To connect target inhibition with the observed cytotoxic effects, an apoptosis assay can be performed.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the investigational compound at its IC50 concentration.
-
Staining: Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters dead cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
PART 5: Data Interpretation and Comparative Analysis
A thorough cross-validation of the mechanism of action relies on the convergence of data from multiple, independent experimental approaches.
-
Concordance of Data: A strong case for a specific mechanism is built when the in silico predictions, enzymatic inhibition data, cellular target engagement results, and downstream signaling effects are all in agreement.
-
Comparative Profiling: By comparing the activity profile of the investigational compound to the panel of known inhibitors, a clearer picture of its selectivity and potential off-target effects can be established. For example, if the compound inhibits a specific kinase but does not affect carbonic anhydrase, it demonstrates a degree of selectivity.
-
Structure-Activity Relationship (SAR): The data generated can contribute to a preliminary understanding of the SAR for this chemical series, guiding future optimization efforts.
Conclusion
The cross-validation of a drug's mechanism of action is a critical and iterative process in drug discovery. The framework presented in this guide provides a systematic and robust approach to characterizing the biological activity of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide. By employing a combination of computational, biochemical, and cellular assays in a comparative manner, researchers can build a compelling and well-supported model of how this novel compound exerts its effects, ultimately paving the way for its further development as a potential therapeutic agent.
References
- Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. PMC.
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PMC.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide and Related Analogs
This guide provides a comprehensive analysis of the potential efficacy of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, a novel benzenesulfonamide derivative. In the absence of direct experimental data for this specific molecule, this document leverages established structure-activity relationships (SAR) within the benzenesulfonamide class to project its likely biological activities. The comparative analysis is supported by in vitro and in vivo data from structurally related analogs, offering a predictive framework for its potential therapeutic applications. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel sulfonamide-based compounds.
Introduction to the Benzenesulfonamide Scaffold: A Privileged Pharmacophore
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This scaffold's versatility stems from the chemical properties of the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, enabling the targeting of various metalloenzymes.[3] Consequently, benzenesulfonamide derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant drugs.[3]
The biological activity of benzenesulfonamide derivatives can be finely tuned through substitutions on both the benzene ring and the sulfonamide nitrogen. This guide will specifically explore the predicted impact of the 4-chloro, 3-ethoxy, and N-(1-phenylethyl) substitutions on the efficacy of the parent benzenesulfonamide core.
Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis
To anticipate the efficacy of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, we will analyze the contribution of each of its key structural features based on published data for analogous compounds.
The Influence of Benzene Ring Substitutions: The 4-Chloro and 3-Ethoxy Groups
Substituents on the benzene ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of benzenesulfonamide derivatives.
-
The 4-Chloro Group: The presence of a chlorine atom at the para-position of the benzene ring is a common feature in many biologically active sulfonamides. This substitution can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. In the context of anticancer activity, 4-chloro-substituted benzenesulfonamides have shown significant cytotoxicity against various cancer cell lines. For instance, certain benzenesulfonamide-bearing imidazole derivatives with a 4-chloro substituent have been identified as highly active against triple-negative breast cancer and melanoma cell lines.[4][5]
-
The 3-Ethoxy Group: The introduction of an ethoxy group at the meta-position can further influence the compound's electronic and steric properties. While specific data on 3-ethoxy benzenesulfonamides is limited in the search results, alkoxy groups, in general, can impact metabolic stability and receptor binding. The precise effect of the 3-ethoxy group would need to be empirically determined, but it is plausible that it could modulate the compound's selectivity for different biological targets.
The Role of the N-Aralkyl Substitution: The 1-Phenylethyl Moiety
Substitution on the sulfonamide nitrogen is a key determinant of biological activity and selectivity. The N-(1-phenylethyl) group in the target molecule is a small aralkyl substituent that can significantly influence its interaction with target proteins.
N-aralkyl substitutions have been shown to enhance the antibacterial activity of benzenesulfonamides. For example, the attachment of a benzyl moiety to the nitrogen atom of a sulfonamide core has been shown to improve its inhibitory action.[6] The phenylethyl group, being slightly larger and more flexible, could potentially access different binding pockets compared to a simple benzyl group, possibly leading to a distinct biological activity profile.
A Comparative Efficacy Analysis: Insights from Structurally Related Compounds
While direct experimental data for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is unavailable, we can infer its potential efficacy by examining published data for structurally analogous compounds. The following table summarizes in vitro and in vivo data for selected benzenesulfonamide derivatives, providing a basis for comparison.
| Compound/Series | Biological Activity | In Vitro Efficacy | In Vivo Efficacy | Reference |
| 4-chloro-substituted benzenesulfonamides | Anticancer | Potent inhibitors of carbonic anhydrase IX and XII. Showed cytotoxicity against breast cancer cell lines. | Demonstrated tumor growth inhibition in xenograft models of solid tumors. | [1][7] |
| N-aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides | Antibacterial | Excellent activity against Gram-positive and Gram-negative bacterial strains (MIC values in the µ g/well range). | Not explicitly detailed in the provided search results. | [6] |
| Ureido-substituted benzenesulfonamide (SLC-0111 analog) | Anticancer | Potent inhibition of tumor-associated carbonic anhydrases IX and XII (KIs in the nanomolar range). Reduced cancer cell growth in hypoxic conditions. | Reduced tumor growth and metastasization in vivo. | [8] |
| Benzenesulphonamide derivatives with carboxamide functionality | Anti-inflammatory | Showed membrane-stabilizing activity and inhibition of protein denaturation. | Inhibited carrageenan-induced rat paw edema with up to 99.69% inhibition. | [3][9] |
Based on this comparative data, it is reasonable to hypothesize that 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide may possess anticancer and/or antimicrobial properties. The combination of the 4-chloro and N-aralkyl substitutions suggests a potential for dual activity, though this would require experimental validation.
Experimental Protocols for Efficacy Evaluation
To empirically determine the in vitro and in vivo efficacy of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, a series of well-established experimental protocols should be employed.
In Vitro Efficacy Assays
A typical workflow for the in vitro evaluation of a novel benzenesulfonamide compound is outlined below.
Caption: General workflow for the in vitro evaluation of benzenesulfonamide compounds.
a) Carbonic Anhydrase Inhibition Assay:
This assay is crucial for assessing the potential anticancer activity of benzenesulfonamide derivatives.
-
Objective: To determine the inhibitory effect of the test compound on the activity of various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII).[1]
-
Principle: A stopped-flow spectrophotometric method is used to measure the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compound is monitored over time.[10]
-
Procedure:
-
Prepare solutions of the purified hCA isoforms and the test compound at various concentrations.
-
Initiate the reaction by mixing the enzyme solution with a CO₂-saturated buffer in the stopped-flow instrument.
-
Monitor the change in absorbance at a specific wavelength, which corresponds to the change in pH due to the formation of bicarbonate and protons.
-
Calculate the initial rates of reaction in the presence and absence of the inhibitor.
-
Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
-
b) MTT Assay for Cytotoxicity:
This colorimetric assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the purple solution using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Efficacy Models
Promising compounds identified from in vitro screening should be further evaluated in preclinical animal models.
a) Tumor Xenograft Model for Anticancer Efficacy:
This is the most common in vivo model for evaluating the anticancer activity of novel compounds.[1][11]
-
Objective: To assess the ability of the test compound to inhibit tumor growth in an in vivo setting.
-
Principle: Human tumor cells are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the test compound, and tumor growth is monitored over time.[12][13]
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., H460 lung cancer cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[14]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
-
Caption: Workflow for a tumor xenograft model to assess in vivo anticancer efficacy.
b) Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity:
This is a widely used and reproducible model for screening potential anti-inflammatory agents.[3][15]
-
Objective: To evaluate the ability of the test compound to reduce acute inflammation.
-
Principle: Injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is assessed by measuring the reduction in paw volume.
-
Procedure:
-
Administer the test compound or a vehicle control to rats (e.g., Wistar rats) orally or intraperitoneally.
-
After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
-
Bridging the Gap: The In Vitro to In Vivo Correlation
A critical aspect of drug development is the correlation between in vitro activity and in vivo efficacy.[16][17] For benzenesulfonamide derivatives, a strong in vitro potency (e.g., low nanomolar Ki against a target enzyme or a low micromolar IC50 against a cancer cell line) does not always translate to robust in vivo activity. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicity can significantly impact the in vivo performance of a compound.
Therefore, early assessment of a compound's ADME properties is crucial. In vitro assays such as metabolic stability in liver microsomes and plasma protein binding can provide valuable insights into the potential in vivo behavior of a drug candidate. A successful in vitro-in vivo correlation (IVIVC) can serve as a surrogate for bioequivalence studies and guide the optimization of lead compounds.
Conclusion and Future Directions
While direct experimental data for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is currently lacking, a systematic analysis of its structural components and comparison with known analogs suggest that it holds promise as a potential anticancer or antimicrobial agent. The presence of the 4-chloro and N-aralkyl substitutions are key features that have been associated with potent biological activity in other benzenesulfonamide series.
To validate these predictions, a comprehensive in vitro and in vivo evaluation, as outlined in this guide, is essential. Initial in vitro screening for cytotoxicity against a panel of cancer cell lines and for antimicrobial activity against a range of bacterial strains would provide the first indication of its therapeutic potential. Subsequent mechanistic studies, particularly focusing on carbonic anhydrase inhibition, would elucidate its mode of action. Promising in vitro results should then be followed by in vivo studies in relevant animal models to assess its efficacy and safety profile. The systematic approach detailed in this guide provides a robust framework for the preclinical development of this and other novel benzenesulfonamide derivatives.
References
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- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
- Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide deriv
- Anti-inflammatory activity of para-substituted N-benzenesulfonyl deriv
- Antiinflammatory activity of para-substituted N-benzenesulfonyl deriv
- Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides as Potent Antibacterial Agents. Chem Publishers.
- An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. PMC.
- Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.
- Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancre
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC.
- Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
- Azobenzenesulfonamide Carbonic Anhydrase Inhibitors as New Weapons to Fight Helicobacter pylori: Synthesis, Bioactivity Evaluation, In Vivo Toxicity, and Comput
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- Report: Synthesis and screening of some new N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents. PubMed.
- Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. PubMed.
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. Benchchem.
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- 4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)
- In vitro and in vivo antileishmanial and trypanocidal studies of new N-benzene- and N-naphthalenesulfonamide deriv
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Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide-Based Inhibitors
This guide provides researchers, scientists, and drug development professionals with an in-depth, objective comparison of molecular docking methodologies as applied to the versatile class of sulfonamide-based inhibitors. Moving beyond a simple procedural list, we will explore the causality behind experimental choices, establish a self-validating workflow, and ground our discussion in field-proven insights and authoritative data. Our goal is to equip you with the knowledge to not only perform these studies but to critically evaluate their outcomes for meaningful therapeutic design.
The Foundational 'Why': Sulfonamides and the Power of In Silico Prediction
Sulfonamides represent a cornerstone of medicinal chemistry. Their characteristic R-SO₂-NH-R' functional group is the basis for a wide spectrum of drugs, from antibacterial agents to treatments for glaucoma, cancer, and epilepsy.[1][2][3] This versatility stems from the sulfonamide moiety's ability to act as a potent zinc-binding group and a mimic of other chemical entities, allowing it to inhibit a diverse range of enzymes.[1][3]
Two of the most prominent targets include:
-
Carbonic Anhydrases (CAs): A family of zinc-containing metalloenzymes crucial for processes like pH balance and CO₂ transport.[1][4] Inhibitors are used to treat glaucoma, and certain isoforms (e.g., CA IX and XII) are overexpressed in tumors, making them compelling anticancer targets.[1][3] The sulfonamide group directly coordinates with the active site zinc ion, displacing a water/hydroxide molecule and disrupting the enzyme's catalytic cycle.[3]
-
Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway.[5][6][7] Sulfonamides mimic the natural substrate, p-aminobenzoic acid (PABA), and act as competitive inhibitors, halting the production of a crucial cofactor for bacterial DNA replication.[5][7] This selective targeting of a non-human pathway is the basis for their antibacterial action.[5]
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction.[8][9] For sulfonamides, it allows us to visualize how different derivatives fit into an enzyme's active site, rationalize structure-activity relationships (SAR), and screen vast virtual libraries to prioritize candidates for synthesis and experimental testing.[8]
The Experimental Workflow: A Self-Validating Docking Protocol
Scientific integrity demands a protocol that is not only accurate but also reproducible and internally validated. The following step-by-step methodology represents a robust workflow for comparative docking studies.
Experimental Protocol: Molecular Docking Workflow
Objective: To reliably predict the binding pose and affinity of sulfonamide inhibitors against a chosen protein target.
Pillar 1: Target Protein Preparation
-
Structure Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 1AZM for Human Carbonic Anhydrase I, 1AJ0 for E. coli DHPS).[7][9] Choose a high-resolution structure (<2.5 Å) with a co-crystallized ligand if possible, as this defines the active site.[10]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions not critical for structural integrity or catalysis. The active site zinc in carbonic anhydrase, however, is essential and must be retained.[9]
-
Protonation and Repair: Add hydrogen atoms, as they are typically absent in crystal structures. Assign correct protonation states to amino acid residues (especially Histidine) based on a physiological pH of ~7.4. This is critical as hydrogen bonds are a primary driver of ligand binding.
-
Energy Minimization: Perform a brief energy minimization of the protein structure using a force field (e.g., MMFF94x) to relax any steric clashes introduced during the preparation steps.[11]
Pillar 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the sulfonamide derivatives to be studied or obtain them from databases like PubChem.
-
3D Conformation & Optimization: Convert the 2D structures to 3D. Assign correct partial charges and perform a thorough energy minimization to find a low-energy conformation.[11] This step ensures the ligand starts in a realistic and energetically favorable state.
Pillar 3: The Docking Simulation & Validation
-
Defining the Binding Site: Define the search space for the docking algorithm. If a co-crystallized ligand is present, the binding site can be defined as a grid box (typically a cube) centered on and encompassing this ligand by 3-6 Å in all directions.[10] If the site is unknown, a "blind docking" approach where the entire protein surface is searched can be used initially.[10]
-
Software and Algorithm Selection: Choose a validated docking program. Popular and well-regarded options include AutoDock Vina (open-source, excellent for academic use), GOLD (known for high accuracy and flexibility), and Glide (a commercial tool with high-throughput capabilities).[12][13][14][15]
-
Protocol Validation (The Trustworthiness Check): This is the most critical step for a self-validating system.[10]
-
Take the original co-crystallized ligand from the PDB file.
-
Dock it back into its own binding site using the prepared protein and defined parameters. This is called "re-docking."
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose.
-
A validated protocol should yield an RMSD value of less than 2.0 Å. [16][17] This confirms that the chosen software and parameters can accurately reproduce a known binding mode.
-
-
Comparative Docking: Once the protocol is validated, dock the series of novel sulfonamide derivatives using the exact same validated parameters. This consistency is key for a meaningful comparison.
Pillar 4: Post-Docking Analysis
-
Scoring Function Analysis: Rank the compounds based on their predicted binding affinity (e.g., kcal/mol). More negative scores generally indicate more favorable binding.[18]
-
Pose Inspection: Visually inspect the top-ranked poses for each ligand. A plausible binding mode should exhibit sensible interactions with the active site, such as hydrogen bonds, hydrophobic contacts, and, for metalloenzymes, coordination with the metal ion.[8]
-
Interaction Analysis: Catalog the specific amino acid residues involved in key interactions for each top-ranked compound. This provides mechanistic insight into why one derivative may be more potent than another.
Visualization of the Docking Workflow
Caption: A self-validating molecular docking workflow.
Comparative Docking in Action: Two Case Studies
Here, we apply the validated workflow to compare sulfonamide inhibitors against two distinct and therapeutically relevant enzyme targets.
Case Study 1: Carbonic Anhydrase II (hCA II) Inhibition
hCA II is a primary target for glaucoma treatment. We compare several N-substituted sulfonamides against the clinically used drug, Acetazolamide. The docking target is Human Carbonic Anhydrase I (PDB ID: 1AZM), a closely related and well-characterized isoform.[19]
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) | Source |
| Compound 3a | hCA I (1AZM) | -6.90 | Acetazolamide | -5.25 | [19] |
| Other N-substituted | hCA I (1AZM) | -6.8 to -8.2 | Acetazolamide | -5.25 | [19] |
| Acetazolamide (Control) | hCA I (1AZM) | -5.25 | - | - | [19] |
Analysis and Insights: The docking results consistently show that the synthesized N-substituted derivatives exhibit more favorable binding affinities than the reference drug, Acetazolamide.[19] Visual inspection of the docked poses reveals the critical interaction: the anionic sulfonamide nitrogen (SO₂NH⁻) forms a coordinate bond with the catalytic Zn²⁺ ion in the active site.[3] Additional hydrogen bonds with key residues like His119 often provide further stability.[4] The superior scores of the derivatives can be attributed to their substituted "tail" portions making additional favorable hydrophobic or hydrogen-bonding contacts within the active site pocket, a key principle of the "tail approach" in CA inhibitor design.[20]
Visualization of Sulfonamide-CA Interaction
Caption: Key interactions of a sulfonamide inhibitor in the active site.
Case Study 2: Dihydropteroate Synthase (DHPS) Inhibition
DHPS is the target for classic antibacterial sulfa drugs. Here, we compare novel sulfonamide derivatives against the native substrate (PABA) binding site of E. coli DHPS (PDB ID: 1AJ0).
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| 4M3NPBS | PBP-2X | -7.47 | Cefuroxime | Not Specified | [18] |
| 4M2HPBS | PBP-2X | -7.17 | Cefuroxime | Not Specified | [18] |
| Compound 1C | DHPS (1AJ0) | -8.10* | Sulfamethoxazole | Not Specified | [11] |
*Note: Scoring functions differ between studies; direct comparison of absolute values requires using an identical protocol. The trend relative to a control is most important.
Analysis and Insights: Docking studies reveal that these sulfonamide derivatives occupy the same binding pocket as the native substrate, PABA, confirming their mechanism as competitive inhibitors.[5][7] The sulfonamide core mimics the p-aminobenzoic acid structure, while the various R-group substitutions explore additional interactions within the pocket.[5] For instance, successful inhibitors often form key hydrogen bonds with conserved arginine residues (e.g., Arg63, Arg220 in E. coli DHPS) that are also crucial for binding PABA.[5] The docking scores suggest that novel derivatives can achieve binding affinities comparable to or even exceeding those of established antibiotics, making them promising scaffolds for overcoming drug resistance.[21]
Interpreting the Data: Beyond the Docking Score
While a strong binding affinity is a promising indicator, it is not a definitive predictor of biological activity.[8] It is crucial to approach these results with scientific rigor:
-
Visual Plausibility: Always visually inspect the top-ranked poses. A high score is meaningless if the predicted interactions are stereochemically or physicochemically nonsensical.
-
Correlation with Experimental Data: The ultimate validation of a docking study is its correlation with experimental results. Compare the rank-ordering of docked compounds with their measured inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ). A strong correlation significantly increases confidence in the predictive power of the model for future designs.
-
Protein Flexibility: Standard docking often treats the protein as rigid, which is a significant simplification.[8] If results are inconclusive, consider more advanced techniques like ensemble docking (docking against multiple receptor conformations) or short molecular dynamics simulations to account for protein flexibility.[8]
Conclusion
Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for sulfonamide-based inhibitors. By employing a robust, self-validating workflow, researchers can reliably compare the potential of different derivatives against key therapeutic targets like carbonic anhydrases and dihydropteroate synthase. The insights gained from analyzing binding affinities and specific molecular interactions provide a rational basis for designing more potent and selective inhibitors, accelerating the journey from a virtual concept to a viable therapeutic candidate.
References
-
Gavernet, L., et al. (2011). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Journal of the Serbian Chemical Society. Available at: [Link]
-
Saeed, A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]
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Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Shadecoder (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. Available at: [Link]
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Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. Available at: [Link]
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Rauf, A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society. Available at: [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
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Shah, P., et al. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. RSC Advances. Available at: [Link]
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DNASTAR (n.d.). NovaDock Molecular Docking Software. DNASTAR. Available at: [Link]
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Noor, T., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available at: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Available at: [Link]
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Academia.edu (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. Available at: [Link]
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Semantic Scholar (n.d.). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]
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Głaszczka, K., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. International Journal of Molecular Sciences. Available at: [Link]
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A Comprehensive Guide to the Proper Disposal of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, a compound that, due to its chlorinated aromatic and sulfonamide moieties, requires careful consideration to mitigate potential hazards. This document is designed to provide essential safety and logistical information, ensuring compliance with regulatory standards and promoting a culture of safety within your laboratory.
Pre-Disposal Hazard Assessment and Safety Precautions
1.1. Personal Protective Equipment (PPE):
Given the potential for skin and eye irritation, as well as respiratory effects associated with similar sulfonamide and chlorinated compounds, the following PPE is mandatory when handling this substance for disposal:
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1][3]
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are essential.[1]
-
Respiratory Protection: All handling of the compound for disposal purposes should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1][4]
1.2. Emergency Procedures:
In the event of a spill, immediately evacuate the area and eliminate all potential ignition sources. The spill should be absorbed using an inert, non-combustible material like sand or vermiculite. The absorbed material must then be placed in a sealed, properly labeled container for disposal as hazardous waste.[1]
Waste Characterization and Regulatory Compliance
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established a "cradle-to-grave" management system for hazardous waste. Proper characterization of the waste is the first and most critical step in this process.
2.1. Hazardous Waste Determination:
A material is classified as hazardous if it is listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Toxicity: Chlorinated aromatic compounds are often persistent in the environment and can be toxic.[5] Without specific toxicological data for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, it is prudent to conservatively assume it may meet the criteria for toxicity.
-
Generator Knowledge: As the generator of the waste, you have the responsibility to determine if it is hazardous. This can be based on your knowledge of the chemical's composition and the processes that generated the waste.[6]
Given its chemical structure, it is highly probable that 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide waste will be classified as hazardous.
2.2. EPA Regulations:
The regulations governing the identification, classification, generation, management, and disposal of hazardous waste are detailed in Title 40 of the Code of Federal Regulations (CFR) parts 260 through 273.[7] It is crucial to comply with these federal guidelines, as well as any more stringent state or local regulations.[8]
Step-by-Step Disposal Procedure
The following is a step-by-step guide for the proper disposal of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide from a laboratory setting.
3.1. Segregation and Storage:
-
Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[1]
-
Container Selection: Use a robust, leak-proof container that is chemically compatible with the compound. The container must be kept sealed unless waste is actively being added.[1]
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[1]
3.2. Containerization and Labeling:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste."[4] The label must also include:
3.3. Arranging for Disposal:
-
Contact EHS: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste.[4] They will have established procedures and contracts with licensed hazardous waste disposal contractors.
-
Provide Information: Be prepared to provide the EHS department or the contractor with all available information about the waste, including its chemical name, quantity, and any known hazards.[4]
3.4. Documentation:
-
Record Keeping: Maintain meticulous records of the amount of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide waste generated and the date it was transferred to the disposal facility.[1]
-
Manifests: For off-site transportation of hazardous waste, a hazardous waste manifest is required to track the waste from your facility to its final destination.[9] Retain all copies of the manifest and any other paperwork provided by the waste disposal contractor for at least three years, or as required by your state's regulations.[6]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Caption: Disposal workflow for 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide.
Environmental Considerations and Decontamination
Chlorinated aromatic compounds can be persistent in the environment and may bioaccumulate.[5] Therefore, preventing their release into the environment is of utmost importance.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of chlorinated organic waste, as it can break the compounds down into less harmful substances.[10] However, this must be done in a specialized facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas.[10]
-
Decontamination: Any laboratory equipment that has come into contact with 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinsate must be collected and disposed of as hazardous waste.
By adhering to these procedures, you can ensure the safe and compliant disposal of 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide, thereby protecting yourself, your colleagues, and the environment.
References
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. [Link]
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Hitchman, M. L., & Spackman, T. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews, 24(6), 423-432. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]
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4-Chloro-N-{3-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide. (n.d.). PubChem. [Link]
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Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? (2009, February 23). Environmental Science & Technology. [Link]
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Personal protective equipment for handling 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
Comprehensive Safety and Handling Protocol: 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide
As a Senior Application Scientist, I frequently guide research teams through the logistical and safety challenges of handling novel pharmaceutical intermediates. The compound 4-chloro-3-ethoxy-N-(1-phenylethyl)benzenesulfonamide is a highly specialized, uncharacterized organic molecule. Because it lacks a formal Occupational Exposure Limit (OEL) established by regulatory bodies like OSHA or ACGIH, we cannot rely on standard safety data sheets (SDS) alone.
Instead, we must engineer a self-validating safety protocol based on predictive structural analysis and the National Institute for Occupational Safety and Health (NIOSH) Occupational Exposure Banding (OEB) process[1]. This guide provides the definitive, step-by-step operational methodology for safely handling, transferring, and disposing of this compound.
Predictive Hazard Profiling: The "Why" Behind the Protocol
Before selecting Personal Protective Equipment (PPE), we must understand the chemical causality of the hazards. Breaking down the molecular structure reveals the specific risks we must mitigate:
-
Benzenesulfonamide Moiety (-SO₂NH-): Sulfonamides are notorious for causing hypersensitivity and allergic reactions (cross-reactivity with sulfa drugs). Skin contact can lead to severe sensitization.
-
Chlorinated Aromatic Ring: Halogenated aromatics are highly lipophilic. This means they can easily penetrate the lipid bilayer of human skin, carrying the toxic payload directly into the bloodstream. Furthermore, halogenated compounds require strict segregation during disposal to prevent the formation of toxic dioxins during incineration[2].
-
Ethoxy & Phenylethyl Groups: These functional groups further increase the molecule's lipophilicity and volatility, increasing the risk of both dermal absorption and respiratory exposure if the powder aerosolizes.
Occupational Exposure Banding (OEB) Assessment
Because there are over 85,000 chemicals in commerce and only a fraction have established OELs, NIOSH developed the OEB process to protect workers handling novel compounds[1]. Based on its structural alerts (sensitization potential and lipophilicity), we must conservatively assign this compound to Band D or E , which dictates the highest level of stringency for PPE and engineering controls.
Figure 1: NIOSH OEB decision logic for uncharacterized pharmaceutical intermediates.
Quantitative PPE Matrix & Technical Specifications
To prevent dermal penetration and inhalation of aerosolized powders, your PPE must act as a multi-layered, self-validating barrier. The table below summarizes the required equipment and the scientific justification for each selection, aligning with the NIOSH Pocket Guide to Chemical Hazards[3].
| PPE Category | Specification Required | Scientific Justification (Causality) |
| Hand Protection | Double Gloving: Inner Nitrile (4 mil) + Outer Neoprene or Heavyweight Nitrile (8 mil). | The chlorinated aromatic structure is highly lipophilic and will rapidly degrade standard latex. Double gloving ensures that if the outer layer is breached by a solvent vehicle, the inner layer remains intact. |
| Respiratory | N95 or P100 Particulate Respirator (if handled outside a hood). | Fine sulfonamide powders are prone to electrostatic charging and aerosolization. A P100 filter blocks 99.9% of airborne particles. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses are insufficient. The ethoxy ether linkage increases the risk of severe corneal irritation upon contact. |
| Body Protection | Disposable Tyvek® Lab Coat over a standard flame-resistant cotton coat. | Woven cotton can trap fine powders, leading to chronic exposure. A non-woven Tyvek layer prevents powder from embedding in fabrics. |
Operational Workflow: Step-by-Step Handling Protocol
Engineering controls are your primary defense; PPE is your secondary defense. This compound must never be handled on an open bench.
Figure 2: Step-by-step operational workflow for handling high-potency powders.
Step 1: Environmental Preparation
-
Ensure the chemical fume hood or Class II Type B2 Biological Safety Cabinet has a verified face velocity of 80–100 feet per minute (fpm).
-
Clear the workspace of unnecessary clutter to prevent turbulence, which can aerosolize the powder.
Step 2: De-ionization (Critical Step)
-
Dry organic powders build up static electricity, causing them to "jump" off spatulas and aerosolize.
-
Pass an anti-static zero-ion gun or a polonium anti-static brush over the sealed vial and the weighing paper before opening the container.
Step 3: Weighing and Transfer
-
Open the vial only inside the active containment zone.
-
Use a dedicated, grounded metal spatula (avoid plastic spatulas, which generate static).
-
Transfer the required mass into a pre-tared vial.
-
Cap the new vial immediately. Do not transport unsealed containers outside the fume hood.
Step 4: Decontamination
-
Wipe down the balance, spatulas, and hood surface using a disposable lint-free wipe dampened with an appropriate solvent (e.g., isopropanol or ethanol, depending on the compound's specific solubility profile).
-
Dispose of the wipe immediately in a designated solid waste container.
Decontamination, Spill, and Disposal Plans
Proper logistical planning for waste is a hallmark of a mature laboratory safety culture[2]. Because this compound contains a chlorine atom, it cannot be disposed of in standard organic waste streams.
Spill Response Protocol:
-
Isolate: If spilled outside a hood, evacuate the immediate area to allow aerosols to settle.
-
Don PPE: Ensure P100 respiratory protection is worn before re-entering.
-
Suppress: Do not dry-sweep. Cover the powder with a spill-control pad dampened with a compatible solvent (e.g., ethanol) to suppress dust generation.
-
Collect: Carefully scoop the dampened material into a compatible, sealable hazardous waste container.
Waste Disposal Plan:
-
Segregation: All liquid and solid waste containing this compound MUST be segregated into containers explicitly labeled as "Halogenated Organic Waste."
-
Causality: Non-halogenated waste is often incinerated at lower temperatures. If chlorinated compounds are mixed into non-halogenated waste, incomplete combustion can generate highly toxic polychlorinated dibenzodioxins (PCDDs). Halogenated waste is routed to specialized high-temperature incinerators to safely break the carbon-chlorine bonds.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link][2]
-
Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link][3]
-
Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (Publication No. 2019-132). 2019. Available at:[Link][1]
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- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
